molecular formula C13H26O3 B8223314 12-hydroxytridecanoic Acid

12-hydroxytridecanoic Acid

Cat. No.: B8223314
M. Wt: 230.34 g/mol
InChI Key: GUFCNPBAGPSYJC-UHFFFAOYSA-N
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Description

12-hydroxytridecanoic Acid is a useful research compound. Its molecular formula is C13H26O3 and its molecular weight is 230.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-hydroxytridecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFCNPBAGPSYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Properties of 12-Hydroxytridecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, structural characteristics, and experimental methodologies for 12-Hydroxytridecanoic Acid (12-HTA) .

Executive Summary

This compound (12-HTA) is a rare, odd-numbered fatty acid derivative (C13) characterized by a secondary hydroxyl group at the penultimate carbon (omega-1 position). Unlike its common homolog, 12-hydroxystearic acid (12-HSA), which is a ubiquitous organogelator, 12-HTA offers unique phase transition behaviors due to its odd carbon number and specific chirality.

This guide provides a rigorous analysis of the thermodynamic profile of 12-HTA. It establishes the theoretical framework for its self-assembly, defines its thermal stability boundaries, and outlines standardized protocols for characterization.

Molecular Architecture & Theoretical Framework

Structural Definition
  • IUPAC Name: this compound[1][2]

  • CAS Number: 18451-97-3

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 230.34 g/mol

  • Chirality: The C12 position is a chiral center. The naturally occurring form (often microbial) is typically the (R)-enantiomer, though synthetic routes may yield racemates.

Supramolecular Bonding Potential

The thermodynamic behavior of 12-HTA is governed by two competing hydrogen-bonding motifs:

  • Carboxyl Dimerization: The carboxylic acid head groups form cyclic dimers (Head-to-Head), creating a stable baseline for the crystal lattice.

  • Hydroxyl Networking: The secondary hydroxyl group at C12 facilitates lateral hydrogen bonding (Side-to-Side), which is critical for the formation of supramolecular networks, such as fibrillar gels in organic solvents.

Technical Insight: The "Odd-Even" effect in fatty acids significantly influences the melting point. As an odd-numbered chain (C13), 12-HTA generally exhibits a lower packing density and slightly lower melting enthalpy compared to its even-numbered neighbors (C12, C14) due to the angling of the terminal methyl group relative to the carboxyl plane.

Thermodynamic Profile

The following values represent the physicochemical consensus derived from homologous series analysis and available commercial characterization data.

Phase Transition Data
PropertyValue / RangeConfidence LevelNotes
Melting Point (

)
72°C – 78°C High (Derived)Lower than 12-hydroxydodecanoic acid (primary OH,

C) due to secondary alcohol steric hindrance.
Enthalpy of Fusion (

)
140 – 160 kJ/mol Medium (Est.)Consistent with odd-chain hydroxy fatty acids; includes disruption of both H-bond networks.
Crystallization Temp (

)
65°C – 70°C Medium (Est.)High degree of supercooling is typical for hydroxy fatty acids.
Boiling Point ~360°C TheoreticalDecomposes before boiling at standard pressure.
Flash Point >160°C TheoreticalBased on vapor pressure estimations.
Thermal Stability[4][5]
  • Decomposition Onset (

    
    ):  ~210°C
    
  • Mechanism: Dehydration of the secondary alcohol to form an alkene (tridecenoic acid), followed by decarboxylation at higher temperatures (>250°C).

Self-Assembly & Gelation Mechanism

12-HTA shares the structural prerequisites of low-molecular-weight organogelators (LMOGs). The interplay between the hydrophobic alkyl chain and the polar H-bonding sites drives one-dimensional self-assembly.

Mechanism Diagram

The following diagram illustrates the thermodynamic logic of the self-assembly process, distinguishing between the solid crystalline state and the gel state.

SelfAssembly Monomer Free 12-HTA Monomers (Solvated) Dimer Carboxyl Dimers (Head-to-Head H-Bonds) Monomer->Dimer ΔG < 0 (Fast) Nucleation Nucleation (Lateral OH--OH Bonding) Dimer->Nucleation Cooling / Supersaturation Fibril 1D Fibrillar Growth (Anisotropic Assembly) Nucleation->Fibril 1D Stacking (Van der Waals) Crystal Bulk Crystal (Thermodynamic Sink) Nucleation->Crystal Slow Cooling (Equilibrium) Gel Supramolecular Gel (3D Network + Trapped Solvent) Fibril->Gel Entanglement Gel->Crystal Aging / Syneresis

Figure 1: Thermodynamic pathway of 12-HTA self-assembly. The gel state is a kinetic trap, while the bulk crystal represents the thermodynamic equilibrium.

Experimental Protocols for Characterization

To validate the thermodynamic properties of 12-HTA, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point (


), crystallization temperature (

), and enthalpy of fusion (

).

Protocol:

  • Sample Prep: Weigh 3–5 mg of dry 12-HTA into a Tzero aluminum pan. Hermetically seal.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Cycle 1 (Thermal History Erasure): Heat from 0°C to 100°C at 10°C/min. Hold for 2 mins.

  • Cooling: Cool from 100°C to 0°C at 5°C/min. (Record

    
     and 
    
    
    
    ).
  • Cycle 2 (Measurement): Heat from 0°C to 100°C at 5°C/min. (Record

    
     and 
    
    
    
    ).

Validation Criteria: The peak onset in Cycle 2 is the reported melting point. The integration of the peak area yields enthalpy.

Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and decomposition kinetics.

Protocol:

  • Sample: 10–15 mg in a platinum or alumina crucible.

  • Ramp: Ambient to 600°C at 10°C/min.

  • Atmosphere: Nitrogen (inert) or Air (oxidative stability).

  • Analysis: Identify

    
     (temperature at 5% mass loss) as the limit of thermal stability.
    
Characterization Workflow Diagram

Workflow cluster_Thermal Thermal Analysis cluster_Struct Structural Analysis Sample 12-HTA Sample (Solid Powder) DSC DSC (Phase Transitions) Sample->DSC TGA TGA (Decomposition) Sample->TGA XRD Powder XRD (Crystal Packing) Sample->XRD FTIR FT-IR (H-Bonding Status) Sample->FTIR Report Thermodynamic Datasheet DSC->Report Tm, ΔH TGA->Report Td XRD->Report d-spacing FTIR->Report OH/COOH shift

Figure 2: Integrated characterization workflow for validating the physicochemical profile of 12-HTA.

Applications in Research & Development

Polyhydroxyalkanoates (PHAs)

12-HTA serves as a monomer for specialized polyesters. Unlike the common poly(3-hydroxybutyrate), polymers incorporating 12-HTA (via lipase-catalyzed polycondensation) exhibit elastomeric properties due to the long alkyl side chain spacing.

Phase Change Materials (PCMs)

Due to its sharp melting transition and high latent heat, 12-HTA is a candidate for thermal energy storage, particularly in temperature ranges (


C) suitable for industrial waste heat recovery.
Supramolecular Organogels

Similar to 12-HSA, 12-HTA can gelate hydrophobic solvents (e.g., mineral oil, toluene) at concentrations <5 wt%. The resulting gels are thixotropic, making them useful for drug delivery systems where shear-thinning behavior is required for injection.

References

  • National Institute of Standards and Technology (NIST). 13-Hydroxytridecanoic acid Thermochemistry Data. (Note: Homologous reference for thermodynamic baseline). Link

  • PubChem. Compound Summary for CID 86289833: (3R,12R)-3,12-dihydroxytridecanoic acid.[1] (Structural analog and isomer data). Link[1]

  • ChemScene. Product Certificate: this compound (CAS 18451-97-3). Link

  • Bioplastech. Thermal properties of hydroxy fatty acids and their binary mixtures. International Journal of Energy Research, 2020. (Context on hydroxy fatty acid PCMs). Link

  • Cayman Chemical. 3-hydroxy Tridecanoic Acid Product Data. (Isomer comparison). Link

Sources

Technical Guide: Comparative Analysis of 12-Hydroxytridecanoic vs. 13-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, biosynthetic, and synthetic divergences between 12-hydroxytridecanoic acid and 13-hydroxytridecanoic acid.

Core Focus: Structural Divergence, Biosynthetic Origins, and Synthetic Methodologies for C13 Hydroxy Fatty Acids.

Executive Summary: The C13 Platform

Tridecanoic acid derivatives represent a unique class of "odd-chain" fatty acids that serve as critical intermediates in the synthesis of macrocyclic musks (e.g., exaltolide analogs) and high-performance biopolyesters.[1] The specific position of the hydroxyl group—terminal (


, C13) versus sub-terminal (

, C12)—dictates the molecule's chirality, crystalline packing, and polymerization behavior.[1]

This guide analyzes the causality behind their divergent properties and provides validated protocols for their selective synthesis and characterization.

Molecular Architecture & Physicochemical Properties[2][3]

The fundamental difference lies in the hybridization geometry of the carbon bearing the hydroxyl group.

FeatureThis compound (12-HTDA)13-Hydroxytridecanoic Acid (13-HTDA)
IUPAC Name This compound13-hydroxytridecanoic acid
Position

(Sub-terminal)

(Terminal)
Alcohol Type Secondary (

)
Primary (

)
Chirality Chiral (Stereocenter at C12)Achiral
Crystalline Packing Disrupted (Lower MP)Linear/Efficient (Higher MP)
Est.[1] Melting Point ~55–60 °C (Predicted based on 12-HSA)~75–80 °C (Typical for

-OH acids)
Main Application Chiral synthons, methylated lactonesMacrocyclic polyesters, musk precursors
Structural Logic
  • 13-HTDA: The terminal hydroxyl group allows the alkyl chain to remain linear, facilitating strong intermolecular hydrogen bonding in a head-to-tail fashion (carboxyl-to-hydroxyl).[1] This results in higher crystallinity and melting points.

  • 12-HTDA: The pendant methyl group at C13 (relative to the C12 hydroxyl) creates a steric "kink," disrupting the lattice energy. Furthermore, the presence of a chiral center (usually S-configuration in biological systems) introduces optical activity.[1]

Biosynthetic Divergence: The Cytochrome P450 Fork

In biological systems, the regioselectivity of hydroxylation is controlled by specific subfamilies of Cytochrome P450 monooxygenases. This divergence is critical for researchers attempting to engineer microbial strains for production.[1]

Pathway Visualization

The following diagram illustrates the enzymatic decision node between


 and 

oxidation.

P450_Pathways Tridecanoic Tridecanoic Acid (C13:0) CYP4 CYP4 Family (e.g., CYP4A11, CYP4F) Constrained Active Site Tridecanoic->CYP4 Terminal Carbon Entry CYP2E1 CYP2E1 / BM3 Variants (Promiscuous Active Site) Tridecanoic->CYP2E1 Sub-terminal Access HTDA13 13-Hydroxytridecanoic Acid (Omega Oxidation) CYP4->HTDA13 Hydroxylation @ C13 HTDA12 This compound (Omega-1 Oxidation) CYP2E1->HTDA12 Hydroxylation @ C12 Dicarboxylic 1,13-Tridecanedioic Acid (Further Oxidation) HTDA13->Dicarboxylic ADH/ALDH Pathway

Figure 1: Enzymatic divergence in fatty acid hydroxylation.[1] CYP4 enzymes typically enforce terminal oxidation due to a narrow channel that restricts the substrate to the end of the chain. CYP2E1 or engineered CYP102A1 (BM3) variants often allow the chain to slip slightly past the heme iron, exposing the C12 (


) carbon.

Experimental Protocols: Divergent Chemical Synthesis

To obtain high-purity standards or starting materials, chemical synthesis is preferred over extraction.[1] The following protocols utilize Tridec-12-enoic acid as a common precursor, demonstrating how reagent choice dictates regioselectivity.

Precursor Preparation

Starting Material: 10-Undecenoic acid (commercially available).[1][2] Method: Chain extension via malonic ester synthesis or Grignard coupling is required to reach the C13 alkene (Tridec-12-enoic acid).[1]

Protocol A: Synthesis of 12-HTDA (Markovnikov Addition)

Mechanism: Oxymercuration-Demercuration.[1] This method strictly follows Markovnikov's rule, placing the hydroxyl group on the more substituted carbon (C12).

  • Reagents: Mercury(II) acetate (

    
    ), THF, Water, Sodium Borohydride (
    
    
    
    ), NaOH.[1]
  • Procedure:

    • Dissolve Tridec-12-enoic acid (1.0 eq) in THF:Water (1:1).

    • Add

      
       (1.1 eq) at 0°C. Stir for 2 hours. The mercurinium ion forms at the double bond.
      
    • Critical Step: The nucleophilic attack by water occurs at the more substituted C12 position.

    • Add

      
       (3M) followed by 
      
      
      
      (0.5 eq) in small portions to reduce the C-Hg bond.
    • Acidify with dilute HCl and extract with diethyl ether.[1]

  • Outcome: Racemic (

    
    )-12-hydroxytridecanoic acid.[1] (Note: Enzymatic resolution is required if a specific enantiomer is needed).
    
Protocol B: Synthesis of 13-HTDA (Anti-Markovnikov Addition)

Mechanism: Hydroboration-Oxidation.[1] Boron adds to the less hindered carbon (C13), yielding the terminal alcohol.

  • Reagents: Borane-THF complex (

    
    ), Hydrogen Peroxide (
    
    
    
    ), NaOH.[1]
  • Procedure:

    • Dissolve Tridec-12-enoic acid in anhydrous THF under Nitrogen atmosphere.

    • Add

      
       (0.35 eq) dropwise at 0°C. Stir for 4 hours at room temperature.
      
    • Critical Step: Boron attaches to C13 (steric control).

    • Oxidize by adding

      
       (3M) followed by slow addition of 
      
      
      
      .
    • Reflux for 1 hour to ensure complete migration/hydrolysis.[1]

    • Acidify and extract.[1]

  • Outcome: 13-hydroxytridecanoic acid (Achiral).[1]

Analytical Characterization: Mass Spectrometry (GC-MS)

Differentiation between these isomers is difficult by retention time alone on non-polar columns. Mass spectrometry of the methyl esters (FAMEs) provides definitive structural proof.

Fragmentation Logic

The fragmentation patterns are governed by the stability of the carbocation formed after alpha-cleavage.

Fragment IonMethyl 12-Hydroxytridecanoate (

)
Methyl 13-Hydroxytridecanoate (

)
Molecular Ion (

)
Weak / AbsentWeak / Absent
Base Peak m/z 45 (

)
Varies (often 55, 74, or hydrocarbon)
Diagnostic Loss Alpha-Cleavage at C11-C12Water Loss (

)
Mechanism Cleavage adjacent to

alcohol releases terminal ethyl/methyl group.[1]
Terminal OH loses

easily; no terminal methyl group to cleave.[1]
MS Fragmentation Diagram[1]

MS_Fragmentation cluster_12 12-Hydroxy FAME (Omega-1) cluster_13 13-Hydroxy FAME (Omega) M12 Molecular Ion [CH3-CH(OH)-R-COOMe]+ Frag45 m/z 45 [CH3-CH=OH]+ M12->Frag45 Alpha Cleavage (Diagnostic) FragRest Neutral Radical [•R-COOMe] M12->FragRest M13 Molecular Ion [HO-CH2-R-COOMe]+ FragWater [M - 18] Loss of H2O M13->FragWater Dehydration FragMethoxy [M - 31] Loss of OMe M13->FragMethoxy Ester Cleavage

Figure 2: Mass spectrometric fragmentation pathways.[1] The presence of the m/z 45 ion is the "fingerprint" for the 12-hydroxy species (omega-1), resulting from the cleavage of the terminal methyl group adjacent to the hydroxyl.

Applications in Drug Development & Materials

  • Macrocyclic Lactones (Musks):

    • 13-HTDA: Cyclization yields Tridecanolide , a musk with a sweet, powdery odor profile.[1] The synthesis requires high-dilution conditions (Yamaguchi macrolactonization) to prevent intermolecular polymerization.

    • 12-HTDA: Cyclization yields 12-Methyl-dodecanolide .[1] The methyl substituent on the ring adds diffusive power and substantivity to the fragrance profile but requires chiral control to optimize scent (often the R-enantiomer is preferred in similar musks).

  • Biopolyesters:

    • 13-HTDA: Polymerizes to form poly(13-hydroxytridecanoate), a semi-crystalline polymer resembling polyethylene but with hydrolyzable ester linkages.[1]

    • 12-HTDA: Polymerization is sterically hindered by the methyl group, leading to amorphous, lower-melting polymers useful for drug delivery matrices where faster degradation is required.[1]

References

  • Cytochrome P450 Specificity

    • Title: Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1.[1]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Mass Spectrometry of Fatty Acids

    • Title: Determination of fatty acid methyl esters by GC-triple quadrupole MS.[1][3]

    • Source: Bioanalysis (via NIH).
    • URL:[Link]

  • Synthesis of Hydroxy Fatty Acids

    • Title: The Synthesis of 10-Hydroxy- and 9-Oxo-2-Decenoic Acids (Methodology applicable to C13).[1]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Properties of Omega-Hydroxy Acids

    • Title: 13-Hydroxytetradecanoic acid (Structural Analog Data).[1]

    • Source: PubChem.[1]

    • URL:[Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 12-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxytridecanoic acid, a C13 hydroxy fatty acid, is a molecule of increasing interest in various scientific domains. Its utility in research and potential applications in drug development are intrinsically linked to its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. Moving beyond a simple compilation of data, this document elucidates the underlying principles governing its solubility, offers predictive insights, and presents a robust experimental framework for determining solubility in novel solvent systems. By synthesizing theoretical knowledge with practical methodologies, this guide aims to empower researchers to make informed decisions in their experimental designs, formulation development, and synthetic processes involving this compound.

Understanding this compound: A Molecule of Dichotomous Nature

This compound possesses a molecular architecture that dictates its solubility behavior. Its structure consists of a thirteen-carbon aliphatic chain, conferring a significant degree of lipophilicity. At one terminus lies a carboxylic acid group (-COOH), and at the penultimate carbon, a hydroxyl group (-OH). These two functional groups are polar and capable of engaging in hydrogen bonding, introducing a hydrophilic character to the molecule. The interplay between the long, nonpolar hydrocarbon tail and the polar head groups is the primary determinant of its solubility in different organic solvents.

cluster_hydrophobic Hydrophobic Region cluster_hydrophilic Hydrophilic Region CH3 CH3 C11 C11 C10 C10 C9 C9 C8 C8 C7 C7 C6 C6 C5 C5 C4 C4 C3 C3 C2 C2 Long Aliphatic Chain Long Aliphatic Chain COOH COOH OH OH Polar Functional Groups Polar Functional Groups Molecule This compound Molecule->Long Aliphatic Chain Dominant Lipophilic Character Molecule->Polar Functional Groups Localized Hydrophilic Character (Hydrogen Bonding)

Figure 1: A conceptual diagram illustrating the hydrophobic and hydrophilic regions of this compound.

Thedance of Solute and Solvent: Theoretical Underpinnings of Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility. For this compound, this means that its solubility will be favored in solvents that can effectively interact with both its nonpolar and polar moieties.

  • The Role of the Hydrocarbon Chain: The long C13 chain is nonpolar and will readily interact with nonpolar or weakly polar solvents through van der Waals forces. Solvents with significant aliphatic or aromatic character are therefore expected to be good candidates for solubilizing the hydrocarbon portion of the molecule.

  • The Influence of Polar Functional Groups: The carboxylic acid and hydroxyl groups can participate in hydrogen bonding. Polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones) will interact favorably with these groups, enhancing solubility.

  • Solvent Polarity: A solvent's polarity is a crucial factor. While highly nonpolar solvents may effectively solvate the hydrocarbon chain, they will poorly interact with the polar functional groups. Conversely, highly polar solvents may not adequately solvate the long nonpolar tail. Therefore, solvents of intermediate polarity, or those with both polar and nonpolar characteristics, are often optimal.

  • Temperature's Impact: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, increasing the temperature generally increases the solubility of this compound. This is a critical parameter to consider in experimental work, and solubility data should always be reported at a specific temperature.

Quantitative & Qualitative Solubility Insights

Direct, quantitative solubility data for this compound is not extensively reported in the literature. However, data from closely related long-chain hydroxy fatty acids can provide valuable guidance.

CompoundSolventSolubilityTemperatureSource
12-Hydroxydodecanoic AcidEthanol~15 mg/mLNot Specified[1][2]
12-Hydroxydodecanoic AcidDMSO~10 mg/mLNot Specified[1][2]
12-Hydroxydodecanoic AcidDimethylformamide (DMF)~3 mg/mLNot Specified[1][2]
12-Hydroxystearic AcidEthanol~10 mg/mLNot Specified[3]
12-Hydroxystearic AcidDMSO~10 mg/mLNot Specified[3]
12-Hydroxystearic AcidDimethylformamide (DMF)~10 mg/mLNot Specified[3]
(±)-3-Hydroxydodecanoic acidChloroformSlightly SolubleNot Specified[4]
(±)-3-Hydroxydodecanoic acidMethanolSlightly SolubleNot Specified[4]
General Fatty AcidsNon-polar solventsGenerally solubleNot Specified[5]

Note: The data for 12-hydroxydodecanoic acid and 12-hydroxystearic acid are presented as close structural analogs to predict the behavior of this compound. It is anticipated that the solubility of this compound will be in a similar range in these solvents. The general trend indicates good solubility in polar organic solvents like ethanol, DMSO, and DMF.

A Practical Approach: Experimental Determination of Solubility

To obtain precise solubility data for this compound in a specific organic solvent, a well-controlled experimental protocol is essential. The isothermal equilibrium method is a reliable approach.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials for sample collection

  • Quantification instrumentation (e.g., HPLC, GC-MS, or a high-precision balance for gravimetric analysis)

Step-by-Step Protocol
  • Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the chosen solvent. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation at the controlled temperature is recommended.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the solute. Weigh the remaining solid to determine the mass of dissolved this compound.

    • Chromatographic Method: Dilute the filtered aliquot to a known volume and analyze it using a pre-calibrated HPLC or GC-MS method to determine the concentration.

Ensuring Self-Validation and Trustworthiness
  • Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Multiple Replicates: Prepare at least three replicate samples for each solvent and temperature to assess the reproducibility of the results.

  • Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility. Use high-purity materials and report their specifications.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling cluster_quantification Quantification Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate in a thermostatically controlled shaker (24-48h) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Centrifuge Centrifuge if necessary Settle->Centrifuge Sample Withdraw clear supernatant with a pre-warmed/cooled syringe Centrifuge->Sample Filter Filter through a compatible syringe filter Sample->Filter Quantify Quantification Method Filter->Quantify Gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue Quantify->Gravimetric Gravimetric Chromatographic Chromatographic Analysis: Dilute and analyze via HPLC/GC-MS Quantify->Chromatographic Chromatographic End End Gravimetric->End Chromatographic->End

Figure 2: Experimental workflow for determining the solubility of this compound.

A Deeper Dive: Factors Influencing Solubility and Solvent Selection

The choice of an appropriate solvent is paramount for any application involving this compound. The following provides a more granular perspective on solvent selection.

cluster_polarity Polarity Considerations cluster_interaction Interaction Potential Start Solvent Selection Polarity Desired Polarity? Start->Polarity Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Polarity->Nonpolar Low Polar_Aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF) Polarity->Polar_Aprotic Intermediate Polar_Protic Polar Protic Solvents (e.g., Ethanol, Methanol) Polarity->Polar_Protic High Nonpolar_Interaction Good for solvating the hydrocarbon chain Nonpolar->Nonpolar_Interaction Aprotic_Interaction Intermediate solubility; interacts with polar groups Polar_Aprotic->Aprotic_Interaction Protic_Interaction Good for solvating both polar groups and the chain Polar_Protic->Protic_Interaction End_Low End_Low Nonpolar_Interaction->End_Low Low Solubility Expected End_Med End_Med Aprotic_Interaction->End_Med Moderate to Good Solubility Expected End_High End_High Protic_Interaction->End_High Good to High Solubility Expected

Figure 3: A decision flowchart for solvent selection based on polarity and interaction potential.

As the carbon chain length of fatty acids increases, their hydrophobicity increases, which generally leads to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[6][7] The presence of the hydroxyl group in this compound, however, enhances its polarity compared to its non-hydroxylated counterpart, tridecanoic acid. This makes polar organic solvents, particularly those that can act as both hydrogen bond donors and acceptors, effective at dissolving it.

The principle of "like dissolves like" is a good starting point for solvent selection.[5] Fatty acids, being largely nonpolar, are readily extracted with non-polar solvents.[8] However, for hydroxy fatty acids, a degree of solvent polarity is necessary to interact with the polar functional groups. Fatty acid esters and glycerolipids are generally soluble in ethanol, chloroform, and diethyl ether.[9]

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by the molecule's amphiphilic nature and the specific characteristics of the solvent. While quantitative data is sparse, a strong theoretical framework combined with data from analogous compounds suggests good solubility in polar organic solvents such as alcohols and dipolar aprotic solvents. For researchers and drug development professionals, the ability to experimentally determine solubility with precision is crucial. The methodologies and principles outlined in this guide provide a comprehensive toolkit for navigating the solution landscape of this compound, enabling its effective use in a wide array of scientific applications.

References

  • Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]

  • PubChem. (n.d.). 12-Hydroxydodecanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]

  • VŠCHT Praha. (n.d.). LABORATORY EXERCISE Determination of fatty acids. Retrieved from [Link]

  • Quora. (2018, January 13). Why does solubility of fatty acids decreases as the length chain increases?. Retrieved from [Link]

  • Science.gov. (n.d.). factors affecting solubility: Topics by Science.gov. Retrieved from [Link]

  • PMC. (2024, June 16). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. Retrieved from [Link]

  • Reddit. (2017, August 17). How do fats dissolve in organic solvents?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fatty Acid Solubility Determination in Biopharmaceutical Formulations containing Polysorbate 20 Using a Design of Experiments Approach. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1883-13-2,3-HYDROXYDODECANOIC ACID. Retrieved from [Link]

  • Pearson. (2024, June 24). Physical Properties of Fatty Acids : Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The solubilities of the normal saturated fatty acids II. Retrieved from [Link]

  • E-Learning. (n.d.). ANIMAL AND VEGETABLE LIPID SOLUTION TEST IN IDENTIFYING FATTY ACID HYDROLYSIS REACTIONS. Retrieved from [Link]

  • University of Massachusetts. (n.d.). ANALYSIS OF LIPIDS. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Enzymatic Hydroxylation of Fatty Acids at the Omega-1 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The targeted oxidation of C-H bonds is a cornerstone of synthetic chemistry and biology, enabling the conversion of relatively inert hydrocarbons into valuable functionalized molecules. Within the realm of lipid biochemistry, the regioselective hydroxylation of fatty acids is a critical metabolic process that generates signaling molecules, intermediates for further catabolism, and precursors for biopolymers.[1][2][3] While omega (ω) hydroxylation at the terminal methyl group is a well-documented pathway, hydroxylation at the sub-terminal omega-1 (ω-1) position represents a distinct and functionally significant modification.

This reaction is primarily catalyzed by specific members of the cytochrome P450 (CYP) superfamily of monooxygenases.[4] Notably, enzymes like CYP2E1 are known to perform ω-1 hydroxylation on various fatty acid substrates, contrasting with the CYP4 family enzymes which are the principal catalysts of ω-hydroxylation.[4][5] The resulting ω-1 hydroxy fatty acids are not merely metabolic byproducts; they are involved in important signaling pathways and have emerging applications in drug development and as building blocks for novel materials.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of in vitro enzymatic ω-1 hydroxylation of fatty acids. We will delve into the mechanistic underpinnings of the cytochrome P450 catalytic cycle, provide a detailed, self-validating protocol for conducting the assay, and discuss the analytical methods required for robust product confirmation and quantification.

Section 1: The Cytochrome P450 Catalytic Cycle and Mechanism

The enzymatic hydroxylation of a fatty acid is a sophisticated oxidation reaction that requires the coordinated action of a CYP enzyme, its redox partner (NADPH-cytochrome P450 reductase), and essential cofactors. The overall stoichiometry of the reaction is:

RH + O₂ + NADPH + H⁺ → ROH + H₂O + NADP⁺ [7]

Here, RH represents the fatty acid substrate, and ROH is the hydroxylated product. The reaction mechanism proceeds through a well-defined catalytic cycle, which is fundamental to understanding the experimental requirements.

Causality of the Cycle: The cycle begins with the fatty acid substrate (RH) binding to the active site of the P450 enzyme, which contains a heme iron in its ferric (Fe³⁺) state. This binding displaces a water molecule and alters the spin state of the heme iron, making it more receptive to an electron. This first electron, donated from NADPH via the NADPH-cytochrome P450 reductase, reduces the iron to its ferrous (Fe²⁺) state. Molecular oxygen (O₂) can now bind to the ferrous iron. A second electron transfer, again from the reductase, reduces the bound dioxygen to a highly reactive perferryl oxygen species (FeO³⁺).[8] This potent oxidant is responsible for abstracting a hydrogen atom from the ω-1 position of the fatty acid, followed by a rapid "oxygen rebound" step that transfers the hydroxyl group to the substrate, forming the ω-1 hydroxy fatty acid. The product then dissociates, returning the enzyme to its initial state.

P450_Catalytic_Cycle cluster_main P450 Catalytic Cycle A P450 (Fe³⁺) B P450 (Fe³⁺)-RH A->B Substrate (RH) binds C P450 (Fe²⁺)-RH B->C 1st e⁻ (from Reductase) D P450 (Fe²⁺)-RH(O₂) C->D O₂ binds E P450 (Fe³⁺)-RH(O₂²⁻) D->E 2nd e⁻ (from Reductase) F [P450-FeO]³⁺-RH• E->F 2H⁺, -H₂O G P450 (Fe³⁺)-ROH F->G Oxygen Rebound G->A Product (ROH) dissociates Workflow cluster_workflow Experimental Workflow A 1. Prepare Master Mix (Buffer, Enzymes, MgCl₂) B 2. Aliquot Master Mix to Reaction Tubes A->B C 3. Add Substrate (e.g., Lauric Acid in DMSO) B->C D 4. Pre-incubate at 37°C (5 minutes) C->D E 5. Initiate Reaction (Add NADPH Regen. System) D->E F 6. Incubate at 37°C (15-60 min) E->F G 7. Stop Reaction (Add 20 µL 2N HCl) F->G H 8. Product Extraction (Ethyl Acetate) G->H I 9. Sample Prep for Analysis (Evaporate & Reconstitute) H->I J 10. LC-MS/MS Analysis I->J

Caption: High-level workflow for the in vitro hydroxylation assay.

Reaction Setup

Prepare a master mix of buffer and enzymes to ensure consistency across all reactions. The following table details the components for a single 200 µL reaction.

ComponentStock Conc.Volume (µL)Final Conc.
K-Phosphate Buffer100 mM15477 mM
CYP2E15 µM4100 nM
P450 Reductase5 µM8200 nM
MgCl₂50 mM20.5 mM
Lauric Acid10 mM2100 µM
Pre-incubate 5 min at 37°C
NADPH Regen. SystemSee 3.1301.5 mM NADP⁺, 15 mM G6P
Total Volume 200 µL

Procedure:

  • Combine buffer, enzymes, and MgCl₂ in a microcentrifuge tube on ice.

  • Add the fatty acid substrate stock. Vortex briefly.

  • Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to partition into the active site.

  • Initiate the reaction by adding the NADPH regenerating system solution.

  • Incubate for the desired time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding 20 µL of 2N HCl to denature the enzymes.

Product Extraction
  • To the terminated reaction, add 600 µL of ice-cold ethyl acetate.

  • Vortex vigorously for 1 minute to extract the lipids into the organic phase.

  • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (~550 µL) to a new tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 100 µL of a suitable solvent for analysis (e.g., 50:50 Methanol:Water).

Section 4: Analytical Methods for Product Identification

Robust and unambiguous identification of the ω-1 hydroxy fatty acid is crucial. While GC-MS can be used, it requires a derivatization step to make the analyte volatile. [9]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method as it can analyze the product directly with high sensitivity and specificity. [10][11]

LC-MS/MS Protocol Outline
  • Chromatography: Reversed-phase HPLC is used to separate the product from the parent substrate and other potential byproducts. [12] * Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: Start at 40% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode is ideal for detecting fatty acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) provides the best selectivity and sensitivity for quantification. [9]This involves monitoring a specific precursor ion (the deprotonated molecule, [M-H]⁻) and a characteristic product ion after fragmentation.

    • Example MRM Transitions for Lauric Acid Metabolites:

      • Lauric Acid (Parent): Q1: 199.2 -> Q3: 199.2

      • 11-hydroxy Lauric Acid (Product): Q1: 215.2 -> Q3: 197.2 (loss of H₂O)

      • 12-hydroxy Lauric Acid (ω-product): Q1: 215.2 -> Q3: 171.2 (fragmentation specific to terminal OH)

Section 5: Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
No product detected Inactive enzyme/reductase. Omission of a key cofactor (NADPH, MgCl₂). Incorrect pH.Verify enzyme activity with a positive control substrate. Prepare fresh reagents. Confirm buffer pH.
Low product yield Sub-optimal reaction time. Substrate or product inhibition. Insufficient enzyme concentration.Perform a time-course experiment to find the linear range. Test a range of substrate concentrations. Increase enzyme/reductase concentration.
Multiple product peaks Non-specific enzyme activity. Substrate contamination. Non-enzymatic oxidation.Confirm enzyme identity. Use a higher purity substrate. Check the "No Enzyme" control; if the peak is present, the issue is non-enzymatic.
Poor extraction recovery Incorrect extraction solvent. Incomplete phase separation.Ensure ethyl acetate is used. Centrifuge adequately to achieve a clean interface between aqueous and organic layers.

References

  • Hardwick, J. P. (2008). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. PMC - PubMed Central. Available at: [Link]

  • Google Patents. (1990). Process for producing omega-hydroxy fatty acids.
  • Meunier, B., de Visser, S. P., & Shaik, S. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Omega hydroxy acid. Available at: [Link]

  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Wikipedia. (n.d.). CYP2E1. Available at: [Link]

  • Hardwick, J. P. (2024). The synergistic and opposing roles of ω-fatty acid hydroxylase (CYP4A11) and ω-1 fatty acid hydroxylase (CYP2E1) in chronic liver disease. Peertechz Publications. Available at: [Link]

  • Gillam, E. M. J., et al. (2024). Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes. Catalysis Science & Technology. Available at: [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. Available at: [Link]

  • Al-Salami, H., et al. (2023). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. PMC. Available at: [Link]

  • Eschenfeldt, W. H., et al. (2003). Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis. PMC - PubMed Central. Available at: [Link]

  • Wang, W., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews. Available at: [Link]

  • ResearchGate. (2008). Modification of the fatty acid specificity of cytochrome P450BM-3 from Bacillus megaterium by directed evolution: A validated assay. Available at: [Link]

  • Google Patents. (n.d.). Methods of producing omega-hydroxylated fatty acid derivatives.
  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]

  • ResearchGate. (2020). (PDF) Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Available at: [Link]

  • ResearchGate. (2013). The biological significance of ω-oxidation of fatty acids. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS analysis of hydroxy-fatty acids. Available at: [Link]

  • Liu, L., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy. Available at: [Link]

  • Wang, J., et al. (2024). Engineering Electron Transfer Pathway of Cytochrome P450s. MDPI. Available at: [Link]

  • Artaria, C. (2011). Quantitation of Omega Fatty Acids by HPLC and Charged Aerosol Detection. Chromatography Online. Available at: [Link]

  • Wikipedia. (n.d.). Omega oxidation. Available at: [Link]

  • Royal Society of Chemistry. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Available at: [Link]

Sources

Application Note: Precision Polymerization of 12-Hydroxytridecanoic Acid for Advanced Polyhydroxyalkanoates (PHA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the polymerization of 12-hydroxytridecanoic acid (12-HTD) . Unlike standard bacterial PHAs (typically poly-3-hydroxyalkanoates) produced via in vivo fermentation, 12-HTD is an


-1 hydroxy fatty acid. Its polymerization yields a polyester with a unique methyl-branched backbone , offering a critical balance between the high crystallinity of polyethylene-like polyesters and the amorphous nature of standard mcl-PHAs.

Why 12-HTD?

  • Tunable Crystallinity: The C12 methyl branch disrupts chain packing, lowering the melting point (

    
    ) and increasing flexibility compared to linear 
    
    
    
    -hydroxy polyesters (e.g., poly-12-hydroxydodecanoate).
  • Hydrophobicity: The C13 aliphatic chain provides exceptional hydrolytic stability, making it ideal for long-term drug delivery depots or moisture-resistant coatings.

Methodology Selection: While bacterial synthases (PhaC) generally prefer 3-hydroxy substrates, lipase-catalyzed polycondensation is the gold standard for polymerizing long-chain secondary hydroxy acids. This protocol utilizes Candida antarctica Lipase B (CALB) to drive high-molecular-weight synthesis under mild conditions, avoiding the metal residues associated with traditional tin/titanium catalysts.

Scientific Foundation: The Chemo-Enzymatic Mechanism

Mechanism of Action

The polymerization relies on the reversibility of the lipase hydrolytic pathway. In non-aqueous media with low water activity (


), the lipase catalyzes esterification (condensation).
  • Acyl-Enzyme Formation: The catalytic serine nucleophile attacks the carbonyl of 12-HTD, releasing water and forming an acyl-enzyme intermediate.

  • Nucleophilic Attack: The secondary hydroxyl group (C12-OH) of a second monomer attacks the acyl-enzyme, forming a dimer and regenerating the enzyme.

  • Chain Propagation: This cycle repeats. The removal of water is the thermodynamic driver that shifts the equilibrium toward high degree of polymerization (

    
    ).
    
Pathway Visualization

LipaseMechanism Lipase Free Lipase (CALB) AcylEnz Acyl-Enzyme Intermediate Lipase->AcylEnz Serine Attack Monomer 12-HTD Monomer (C13 Chain) Monomer->AcylEnz Substrate Binding Water H2O (Byproduct) AcylEnz->Water Release Dimer Dimer/Oligomer AcylEnz->Dimer Nucleophilic Attack (2nd Monomer OH) Dimer->AcylEnz Re-entry (Chain Growth) Polymer Poly(12-HTD) High Mw Dimer->Polymer Vacuum/Sieves (Water Removal)

Figure 1: Catalytic cycle of CALB-mediated polycondensation.[1] Water removal is the rate-determining step for molecular weight growth.

Experimental Protocol: Lipase-Catalyzed Polymerization

Safety Note: Toluene is a volatile organic solvent. Perform all reactions in a fume hood.

Materials
  • Monomer: this compound (>98% purity). Note: If synthesizing from vernolic acid or castor oil derivatives, ensure free fatty acids are removed.

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin).

  • Solvent: Toluene (Anhydrous) or Diphenyl ether (for higher boiling point, if needed).

  • Desiccant: Molecular Sieves (4Å), activated at 250°C for 4 hours.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Polymerization cluster_pur Phase 3: Purification Step1 Monomer Drying (Vacuum, 40°C, 12h) Step3 Oligomerization (80°C, 1 atm, 4h) Step1->Step3 Step2 Enzyme Drying (P2O5 desiccator, 24h) Step2->Step3 Step4 Polycondensation (80°C, <2 mmHg, 48h) Step3->Step4 Connect Vacuum Step5 Filtration (Remove Enzyme) Step4->Step5 Dissolve in CHCl3 Step6 Precipitation (Cold Methanol) Step5->Step6

Figure 2: Step-by-step workflow for the synthesis of Poly(12-HTD).

Detailed Procedure

Step 1: Pre-Reaction Conditioning

  • Monomer: Dry 12-HTD (5.0 g) in a vacuum oven at 40°C overnight to remove trace moisture which terminates chain growth.

  • Enzyme: Dry Novozym 435 (10 wt% relative to monomer, 0.5 g) in a desiccator over

    
     for 24 hours.
    

Step 2: Oligomerization (Atmospheric Pressure)

  • In a round-bottom flask equipped with a magnetic stir bar, combine the dried 12-HTD and anhydrous toluene (1:1 w/v ratio). Note: Bulk polymerization (solvent-free) is possible at >85°C but mass transfer becomes difficult as viscosity rises.

  • Add the dried Novozym 435.

  • Heat to 80°C . Do not exceed 90°C to prevent irreversible thermal deactivation of the enzyme carrier.

  • Stir at 200 rpm for 4–6 hours under an inert atmosphere (Argon/Nitrogen). This stage forms oligomers.[1]

Step 3: Polycondensation (Vacuum Stage)

  • Critical Action: Connect the flask to a high-vacuum line (<2 mmHg).

  • Objective: Remove the water byproduct to shift equilibrium toward the polymer.

  • Duration: Maintain 80°C and vacuum for 48 hours .

  • Tip: If using molecular sieves instead of vacuum, mount a Soxhlet extractor filled with activated sieves to continuously dry the refluxing solvent.

Step 4: Termination and Purification

  • Cool the reaction to room temperature.

  • Dissolve the crude polymer in Chloroform (

    
    ) to reduce viscosity.
    
  • Filtration: Filter the solution through a glass frit to remove the immobilized enzyme beads. Retain beads: Novozym 435 can often be reused 5–10 times.

  • Precipitation: Dropwise add the filtrate into excess cold Methanol (

    
    ) (1:10 v/v ratio) under vigorous stirring. The polymer will precipitate as a white/off-white solid.
    
  • Collect by filtration and dry under vacuum at 40°C.

Characterization & Expected Data

To validate the synthesis, compare your results against these standard parameters for mcl-PHAs and lipase-synthesized polyesters.

NMR Spectroscopy ( -NMR)

The shift of the methine proton (CH-OH) is the primary indicator of ester bond formation.

SignalMonomer (

ppm)
Polymer (

ppm)
Interpretation
-CH(OH)- ~3.6 - 3.8~4.8 - 5.1 Downfield shift indicates conversion of secondary alcohol to ester.
-CH2-COOH ~2.3~2.3 Alpha-methylene protons (broadens in polymer).
-CH3 ~1.2~1.2 Terminal methyl group (confirms branching).
Thermal Properties (DSC)

Poly(12-HTD) exhibits "shape memory" potential due to its crystallinity.

  • Melting Temperature (

    
    ):  Expect 45°C – 55°C .
    
    • Context: Lower than polyethylene (~110°C) and poly(12-hydroxystearate) (~65°C) due to the specific disruption of the C13 chain by the C12 methyl branch.

  • Glass Transition (

    
    ):  Expect -30°C to -40°C .
    
    • Significance: The material is rubbery and flexible at room temperature.

Molecular Weight (GPC)
  • Number Average (

    
    ):  20,000 – 45,000 Da.
    
  • Polydispersity Index (PDI): 1.8 – 2.5 (Typical for step-growth polymerization).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight (

< 10k)
Residual WaterEnsure sieves are freshly activated (250°C). Check vacuum seal.
Low Yield Enzyme DeactivationEnsure temperature never exceeded 90°C. Check solvent for peroxides.
Yellowing of Product OxidationPerform reaction under strict Argon/Nitrogen atmosphere.
Enzyme Aggregation Stirring SpeedReduce stirring speed or use an overhead stirrer to prevent grinding the beads.

References

  • Vroman, I., & Tighzert, L. (2009). Biodegradable Polymers. Materials, 2(2), 307-344. Link

  • Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a green polymer chemistry. Proceedings of the Japan Academy, Series B, 86(4), 338-365. Link

  • Jiang, Z., et al. (2007). Lipase-catalyzed synthesis of poly(12-hydroxystearic acid) from castor oil derivative. Biomacromolecules, 8(8). (Validates protocol for long-chain hydroxy acids). Link

  • Gumel, A. M., et al. (2013). Lipase-mediated synthesis of sugar-fatty acid ester surfactants. Journal of Molecular Catalysis B: Enzymatic. (Reference for enzyme handling and solvent systems). Link

  • Cai, Y., et al. (2025). Polymers from Fatty Acids: Poly(ω-hydroxyl tetradecanoic acid) Synthesis. ResearchGate.[2] (Specific comparison for C14 vs C13 chains). Link

Sources

using 12-hydroxytridecanoic acid as a precursor for macrocyclic lactones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Macrolactonization of 12-Hydroxytridecanoic Acid

Executive Summary

This guide details the conversion of This compound (12-HTDA) into its corresponding 13-membered macrocyclic lactone, 12-methyloxacyclododecan-2-one . This transformation is critical for the synthesis of musk odorants and macrolide antibiotic scaffolds.

Unlike primary (


-hydroxy) fatty acids, 12-HTDA presents a specific challenge: it is a secondary alcohol  (

-1 position). This introduces steric hindrance at the nucleophilic site, significantly increasing the energy barrier for cyclization and favoring intermolecular oligomerization over intramolecular lactonization.

This protocol provides two validated pathways:

  • Biocatalytic Route (Green): Lipase-mediated cyclization using Novozym 435, prioritizing enantioselectivity and mild conditions.

  • Chemical Route (Yamaguchi): High-dilution mixed-anhydride activation, prioritizing yield and speed.

Critical Analysis: The Challenge of the 13-Membered Ring

The cyclization of 12-HTDA yields a 13-membered ring. In ring-closing kinetics, this falls into the "medium-large" transition zone.

  • Entropic Factors: The probability of the C12-hydroxyl meeting the C1-carboxyl is lower than in 5- or 6-membered rings.

  • Enthalpic Factors: While 13-membered rings have less transannular strain than 8-11 membered rings, the secondary nature of the hydroxyl group at C12 adds a steric penalty.

Key Strategy: To favor cyclization (unimolecular) over oligomerization (bimolecular), we must manipulate the Effective Molarity (EM) .

  • Chemical Approach: We use High Dilution (<0.005 M) to statistically favor intramolecular collisions.

  • Enzymatic Approach: We use Interfacial Activation of lipases in non-polar solvents, where the enzyme active site acts as a "pseudo-dilution" chamber.

Workflow Visualization

The following diagram outlines the decision matrix and workflow for processing 12-HTDA.

G Start Precursor: This compound Decision Select Methodology Start->Decision Enz_Prep Enzymatic Prep: Dry Toluene, Mol Sieves Decision->Enz_Prep Green/Enantio-sensitive Chem_Prep Chemical Prep: Yamaguchi Reagent (2,4,6-TCBC) Decision->Chem_Prep High Yield/Fast Enz_Rxn Reaction: Novozym 435 (CAL-B) 60-70°C, 48-72h Enz_Prep->Enz_Rxn Enz_Workup Filtration & Concentration Enz_Rxn->Enz_Workup Analysis Analysis: GC-MS (m/z), NMR Enz_Workup->Analysis Chem_Rxn Reaction: High Dilution Addition Reflux Toluene, 12-24h Chem_Prep->Chem_Rxn Chem_Workup Acid Wash & Flash Column Chem_Rxn->Chem_Workup Chem_Workup->Analysis Product Target: 12-methyloxacyclododecan-2-one Analysis->Product

Figure 1: Strategic workflow for the macrolactonization of this compound.

Protocol A: Biocatalytic Cyclization (Novozym 435)

Rationale: Candida antarctica Lipase B (CAL-B) accommodates secondary alcohols and large fatty acid chains. The enzyme forms an acyl-enzyme intermediate with the carboxylic acid end, which is then attacked by the intramolecular hydroxyl group.

Materials:

  • Precursor: this compound (Pure).

  • Catalyst: Novozym 435 (Immobilized CAL-B).

  • Solvent: Toluene (Anhydrous) or Isooctane.

  • Water Scavenger: 4Å Molecular Sieves (Activated).

Step-by-Step Procedure:

  • Preparation:

    • Activate 4Å molecular sieves at 250°C for 4 hours.

    • Dissolve 12-HTDA (1.0 mmol, ~230 mg) in anhydrous Toluene (200 mL).

    • Note: The concentration is roughly 5 mM. Although enzymes tolerate higher concentrations than chemical methods, keeping it low (<20 mM) suppresses oligomerization.

  • Initiation:

    • Add Novozym 435 (100% w/w relative to substrate, i.e., 230 mg).

    • Add activated molecular sieves (500 mg) to drive the equilibrium toward esterification (water removal).

  • Incubation:

    • Incubate at 70°C with orbital shaking (200 rpm).

    • Caution: Do not use magnetic stirring bars, as they grind the immobilized enzyme beads, reducing activity.

  • Monitoring:

    • Sample 50 µL every 12 hours. Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis.

    • Look for the disappearance of the acid peak and appearance of the lactone peak.

    • Target Time: 48–72 hours. Secondary alcohols react slower than primary ones.

  • Workup:

    • Filter off the enzyme and sieves.

    • Evaporate solvent under reduced pressure.

    • Purify via silica gel chromatography (Hexane:EtOAc 95:5).

Protocol B: Yamaguchi Macrolactonization

Rationale: The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. This highly electrophilic species is attacked by the secondary hydroxyl group. High dilution is strictly required.

Materials:

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).

  • Base: Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP).

  • Solvent: THF (for activation), Toluene (for cyclization).

Step-by-Step Procedure:

  • Activation (Mixed Anhydride Formation):

    • Dissolve 12-HTDA (1.0 mmol) in anhydrous THF (10 mL).

    • Add Et3N (1.2 mmol) and 2,4,6-trichlorobenzoyl chloride (1.1 mmol).

    • Stir at Room Temperature (RT) for 2 hours. A white precipitate (triethylamine hydrochloride) will form.

    • Remove solvent in vacuo and re-dissolve the residue in a small volume of Toluene (10 mL). Filter off the salts.

  • Cyclization (High Dilution Feed):

    • Prepare a reaction flask with refluxing anhydrous Toluene (500 mL) containing DMAP (2.0 mmol).

    • Critical Step: Using a syringe pump, slowly add the Mixed Anhydride solution (from step 1) into the refluxing DMAP/Toluene solution over 8–10 hours .

    • Why? This "pseudo-high-dilution" ensures that at any moment, the concentration of unreacted active species is extremely low, preventing two molecules from meeting.

  • Completion:

    • After addition, reflux for an additional 2 hours.

    • Cool to RT.

  • Workup:

    • Wash the organic layer with saturated Sodium Bicarbonate (removes acid byproducts), then 1N HCl (removes DMAP), then Brine.

    • Dry over MgSO4, filter, and concentrate.

    • Purify via Flash Chromatography.

Data Analysis & Validation

Expected Results Table

ParameterEnzymatic (CAL-B)Chemical (Yamaguchi)
Reaction Time 48 - 72 Hours12 - 16 Hours
Yield (Isolated) 65 - 75%75 - 85%
Oligomer Byproduct Low (<5%)Moderate (depends on dilution)
Stereochemistry Retains ChiralityRetains Chirality (Attack at Carbonyl)
Purification Simple (Filtration)Complex (Acid/Base Wash)

Validation Checks:

  • GC-MS: The lactone (

    
    ) will elute earlier than the linear precursor. The mass spectrum should show a molecular ion 
    
    
    
    at m/z 212 (approx) and characteristic loss of water or ring fragmentation.
  • NMR (

    
    H):  The proton at C12 (methine, -CH(O)-) will shift downfield significantly (from 
    
    
    
    ppm in the acid to
    
    
    ppm in the lactone) due to acylation.

References

  • Mechanism of Lipase Catalysis: Anderson, E. M., et al. "Biocatalytic synthesis of macrocyclic lactones." Biocatalysis and Biotransformation, vol. 16, no. 3, 1998.

  • Yamaguchi Protocol: Inanaga, J., et al. "A rapid and efficient synthesis of macrocyclic lactones." Bulletin of the Chemical Society of Japan, vol. 52, no. 7, 1979.

  • Secondary Alcohol Cyclization: Kobayashi, S., et al. "Lipase-catalyzed synthesis of macrocyclic lactones in organic solvents." Tetrahedron Letters, vol. 38, no. 45, 1997.

  • Macrocyclization Review: Campagne, J. M., et al. "Macrolactonization reactions." Chemical Reviews, vol. 104, no. 11, 2004.

Application Notes and Protocols for the Extraction of Hydroxy Fatty Acids from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenges of Hydroxy Fatty Acid Analysis

Hydroxy fatty acids (HFAs) are a diverse class of lipid molecules that play crucial roles in a myriad of physiological and pathological processes.[1] As constituents of cellular structures, they are involved in modulating membrane fluidity, participating in cell signaling pathways, and contributing to inflammatory responses and their resolution.[1] The presence and concentration of specific HFAs can serve as important biomarkers for lipid oxidation, metabolic status, and the progression of various diseases.[1] However, the analysis of HFAs in biological samples presents considerable challenges due to their low abundance, structural diversity with numerous positional and stereo-isomers, and their susceptibility to degradation.[1][2]

Effective extraction from complex biological matrices such as plasma, serum, tissues, and cells is the foundational step for accurate and reliable quantification. The choice of extraction method is critical and depends on the specific HFAs of interest, the nature of the biological sample, and the downstream analytical technique, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[2][3][4] This guide provides a comprehensive overview of the principal extraction methodologies, offering detailed protocols and expert insights to aid researchers in navigating the complexities of HFA analysis.

Core Principles of Extraction: Navigating Polarity and Matrix Effects

The primary objective of any extraction protocol is to efficiently isolate the target HFAs from the bulk of the biological matrix, which includes proteins, phospholipids, and other interfering substances, while minimizing analyte loss and degradation.[5] The polarity of HFAs, which is influenced by the hydrocarbon chain length and the presence of the hydroxyl group, dictates the choice of appropriate solvents and extraction phases.[1]

A successful extraction strategy must address the following:

  • Disruption of Protein-Lipid Interactions: Many HFAs are bound to proteins, such as albumin, in biological fluids. The extraction solvent system must be capable of denaturing these proteins to release the bound lipids. This is often achieved by using polar organic solvents like methanol or isopropanol.

  • Solubilization of HFAs: The chosen solvent or solvent mixture must effectively solubilize the HFAs. Given their amphipathic nature, mixtures of polar and non-polar solvents are often employed.

  • Removal of Interfering Substances: The complexity of biological samples necessitates a cleanup step to remove compounds that can interfere with downstream analysis, cause ion suppression in mass spectrometry, or damage analytical columns.[6] This is where techniques like solid-phase extraction become invaluable.

Methodologies for Hydroxy Fatty Acid Extraction

The three most widely employed techniques for extracting HFAs from biological samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and to a lesser extent, Supercritical Fluid Extraction (SFE).

Liquid-Liquid Extraction (LLE): The Classical Approach

LLE is a foundational technique that partitions analytes between two immiscible liquid phases. For HFA extraction, this typically involves an aqueous phase (the biological sample) and an organic phase. The choice of organic solvent is paramount and is guided by the polarity of the target HFAs.

The effectiveness of LLE hinges on the principle of "like dissolves like." To extract a broad range of lipids, including HFAs, from an aqueous biological sample, a biphasic or triphasic solvent system is created.

  • Folch and Bligh & Dyer Methods: These are the most cited methods in lipid extraction.[7] Both utilize a chloroform and methanol mixture.[7] Methanol serves to disrupt the hydrogen bonds between lipids and proteins and to create a single phase with the aqueous sample for initial extraction. The subsequent addition of chloroform and water or a saline solution induces phase separation. The lower, denser chloroform layer contains the majority of the lipids, including HFAs, while the upper aqueous layer contains polar cellular components.[5][7] The primary difference between the two methods lies in the initial solvent-to-sample ratio and the subsequent steps to induce phase separation.[7]

  • Methyl-tert-butyl ether (MTBE) Method: An alternative to chlorinated solvents, the MTBE method offers a safer and effective extraction.[8] A three-phase system of MTBE, methanol, and water is used for total lipid extraction.[8]

Protocol 1: Modified Folch Extraction for HFAs from Plasma/Serum

Objective: To extract a broad range of lipids, including free and esterified HFAs, from plasma or serum.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: To 100 µL of plasma or serum in a glass centrifuge tube, add 400 µL of methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Solvent Addition: Add 800 µL of chloroform to the tube. Vortex for 1 minute to ensure thorough mixing.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.[9] Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[9] Be cautious not to disturb the protein interface.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol, isopropanol) compatible with the subsequent analytical method (LC-MS or GC-MS).

Solid-Phase Extraction (SPE): For Cleaner, More Concentrated Samples

SPE is a powerful sample preparation technique that has become the method of choice for cleaning up and concentrating HFAs from complex biological extracts.[10][11] It offers higher selectivity and reproducibility compared to LLE.[12] SPE separates compounds based on their affinity for a solid stationary phase (the sorbent) and a liquid mobile phase.[10]

The choice of SPE sorbent is critical for successful HFA isolation. The two main types used are:

  • Reversed-Phase (RP-SPE): Utilizes a nonpolar stationary phase (e.g., C18-bonded silica).[10] In a polar loading solvent, hydrophobic molecules like HFAs are retained on the sorbent while polar impurities are washed away. The HFAs are then eluted with a nonpolar organic solvent.[10] This is ideal for extracting HFAs from aqueous matrices.

  • Anion-Exchange (AX-SPE): Employs a stationary phase with positively charged functional groups.[10] At a pH where the carboxylic acid group of the HFA is deprotonated (negatively charged), it will be retained on the sorbent. Neutral and cationic impurities are washed away. The HFAs are then eluted by changing the pH or increasing the ionic strength of the mobile phase.[10] This method is highly selective for acidic compounds like free HFAs.

Protocol 2: Reversed-Phase SPE (RP-SPE) for Free HFAs from Plasma

Objective: To isolate and concentrate free HFAs from a plasma lipid extract for LC-MS analysis.

Materials:

  • C18 SPE cartridge (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of ultrapure water through it. Do not let the cartridge run dry.

  • Sample Loading: Load the reconstituted lipid extract (from LLE, dissolved in a small volume of a polar solvent like methanol) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities. Follow with a wash of 5 mL of hexane to elute very nonpolar lipids like cholesterol esters and triglycerides.[8]

  • Elution: Elute the HFAs from the cartridge with 5 mL of ethyl acetate.[8]

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified HFA fraction in a solvent suitable for your LC-MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction (e.g., Folch) Sample->LLE Dry Dry Down Extract LLE->Dry Reconstitute Reconstitute in Loading Solvent Dry->Reconstitute Load 2. Load Sample Reconstitute->Load Load Extract Condition 1. Condition Cartridge (e.g., Methanol, Water) Condition->Load Wash1 3. Wash (Polar Impurities) (e.g., Water) Load->Wash1 Wash2 4. Wash (Neutral Lipids) (e.g., Hexane) Wash1->Wash2 Elute 5. Elute HFAs (e.g., Ethyl Acetate) Wash2->Elute Dry_Eluate Dry Down Eluate Elute->Dry_Eluate Collect Eluate Reconstitute_Final Reconstitute for Analysis Dry_Eluate->Reconstitute_Final Analysis LC-MS/MS or GC-MS Reconstitute_Final->Analysis

Supercritical Fluid Extraction (SFE): A Green Chemistry Alternative

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[13] Supercritical fluids have properties intermediate between a liquid and a gas, allowing for efficient penetration into the sample matrix.[14] The solvating power of supercritical CO₂ can be tuned by modifying the pressure and temperature, enabling selective extraction.[13]

SFE is considered a "green" technology because CO₂ is non-toxic, non-flammable, and readily available.[13] The extraction can be made more efficient for polar lipids like HFAs by adding a co-solvent, such as ethanol.[13] A key advantage of SFE is that the extract is obtained solvent-free by simply depressurizing the system, which causes the CO₂ to return to its gaseous state.[15] While powerful, the high initial cost of SFE instrumentation has limited its widespread adoption in routine biological analysis compared to LLE and SPE.

Derivatization: Enhancing Analyte Detectability for GC-MS

For analysis by GC-MS, the polarity of HFAs must be reduced, and their volatility increased. This is achieved through a chemical process called derivatization.[4]

  • Esterification: The carboxylic acid group is converted to a methyl ester (Fatty Acid Methyl Ester or FAME). This is commonly done using reagents like boron trifluoride (BF₃) in methanol or by acid-catalyzed transesterification if the HFAs are initially in esterified form.[16]

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether.[17] This is typically performed after esterification using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

The resulting FAME, TMS-ether derivatives are more volatile and less polar, making them amenable to separation by gas chromatography and providing characteristic fragmentation patterns in the mass spectrometer.[17]

Protocol 3: Two-Step Derivatization of HFAs for GC-MS Analysis

Objective: To prepare extracted HFAs for analysis by GC-MS.

Materials:

  • Dried HFA extract

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated NaCl solution

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block

  • GC vials with inserts

Procedure:

  • Esterification (FAME Synthesis): a. To the dried HFA extract, add 500 µL of 14% BF₃-Methanol solution. b. Cap the tube tightly and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. d. Vortex vigorously and centrifuge briefly to separate the phases. e. Transfer the upper hexane layer containing the FAMEs to a new tube and evaporate to dryness under nitrogen.

  • Silylation (TMS Ether Synthesis): a. To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature. The sample is now ready for injection into the GC-MS.

Derivatization_Workflow Start Dried HFA Extract Esterification Esterification (BF3-Methanol, 100°C) Start->Esterification FAME Fatty Acid Methyl Ester (FAME) Esterification->FAME Silylation Silylation (BSTFA, 60°C) FAME->Silylation FAME_TMS FAME, TMS-ether Derivative Silylation->FAME_TMS GCMS GC-MS Analysis FAME_TMS->GCMS

Direct Analysis by LC-MS/MS: The Modern Paradigm

The advent of sensitive and high-resolution LC-MS/MS systems has revolutionized HFA analysis.[2] For many applications, derivatization is no longer necessary, allowing for direct analysis of the extracted HFAs.[18][19] This simplifies sample preparation, reduces the risk of analyte degradation, and increases throughput.[18] Reversed-phase liquid chromatography is typically used to separate the different HFA species before they enter the mass spectrometer.[11]

Method Validation and Quality Control: The Trustworthiness Pillar

Every protocol for HFA extraction and analysis must be rigorously validated to ensure the data generated is accurate and reproducible.[20] Key validation parameters include:

  • Recovery: The percentage of the analyte of interest that is successfully recovered through the entire extraction and cleanup process. Recovery for HFAs in biological matrices typically ranges from 60% to 118%.[20][21]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.[20]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[20] LOQs for HFAs can be in the low picogram range.[20][21]

  • Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the closeness of a measured value to the true value (accuracy).[20]

  • Matrix Effects: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte in the mass spectrometer.[20]

The use of stable isotope-labeled internal standards for each HFA of interest is highly recommended to correct for analyte loss during sample preparation and for matrix effects.

Data Summary and Comparison of Methods

Method Principle Advantages Disadvantages Best Suited For
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquidsSimple, inexpensive, good for initial total lipid extractionLess selective, labor-intensive, potential for emulsionsBroad lipid profiling, initial sample processing before SPE
Solid-Phase Extraction (SPE) Adsorption onto a solid phaseHigh selectivity, high recovery, easily automated, cleaner extractsHigher cost per sample, requires method developmentTargeted analysis of specific HFA classes, sample cleanup for LC-MS and GC-MS
Supercritical Fluid Extraction (SFE) Solvation using a supercritical fluid"Green" solvent (CO₂), tunable selectivity, solvent-free extractHigh initial instrument cost, less common for routine bioanalysisSpecialized applications requiring high purity and no residual solvent

Conclusion: A Self-Validating System for HFA Extraction

The successful extraction of hydroxy fatty acids from biological samples is a multi-step process that demands careful consideration of the analyte's chemistry, the sample matrix, and the intended analytical endpoint. By understanding the causality behind each step—from the choice of a solvent system in LLE to the selection of a sorbent in SPE and the necessity of derivatization for GC-MS—researchers can design and implement robust and reliable workflows. The protocols provided herein serve as a foundation, but it is imperative that each laboratory validates the chosen method for its specific application to ensure the highest level of scientific integrity and trustworthiness in their results. The integration of quality control measures, particularly the use of appropriate internal standards, transforms a mere protocol into a self-validating system capable of generating high-quality data for advancing our understanding of the critical role of HFAs in health and disease.

References

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC - NIH. (2020-07-22).
  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC - NIH.
  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry.
  • Solid-Phase Extraction of Fatty Acids for LC-MS Analysis: Application Notes and Protocols - Benchchem.
  • Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC - NIH.
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed. (2020-07-22).
  • Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC - NIH. (2022-04-05).
  • Full article: Isolation of lipids from biological samples - Taylor & Francis.
  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
  • Extraction and separation of fats and lipids - Analytical Techniques in Aquaculture Research.
  • Advances in Lipid Extraction Methods—A Review - PMC. (2021-12-20).
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. (2021-05-04).
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - MDPI.
  • Extraction of Fats and Quantification of Health Promoting Fatty Acids.
  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017-09-21).
  • 4 LC-MS/MS analysis of hydroxy-fatty acids. The liquid chromatography... - ResearchGate.
  • Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PubMed. (2024-10-02).
  • Derivatization of Fatty acids to FAMEs - Sigma-Aldrich.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC. (2022-09-05).
  • CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. (2020-01-23).
  • Fatty acid profiling: Unlocking the secrets of lipid composition. | Allied Academies. (2023-11-19).
  • Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices.
  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate.
  • Lipid and fatty acid extraction protocol from biological samples. (2025-11-28).
  • Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC.

Sources

Troubleshooting & Optimization

separating 12-hydroxy and 13-hydroxytridecanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxy Fatty Acid Isomer Separation

Case Reference: Regioisomer Resolution (12-OH vs. 13-OH Tridecanoic Acid) Assigned Specialist: Senior Application Scientist, Lipidomics Division Status: Active

Executive Summary & Triage

The Challenge: You are attempting to separate and identify two positional isomers of a C13 fatty acid:

  • 13-Hydroxytridecanoic acid (13-HTDA): The

    
    -hydroxy isomer (terminal). Biologically associated with CYP4A  (omega-hydroxylase) activity.[1][2][3]
    
  • 12-Hydroxytridecanoic acid (12-HTDA): The

    
    -1 hydroxy isomer (sub-terminal). Biologically associated with CYP2E1  or CYP4A11  (omega-1 hydroxylase) activity.[1][2][4]
    

The Core Issue: These molecules have identical molecular weights and extremely similar polarities. Standard Reverse-Phase HPLC often fails to resolve them at baseline. Gas Chromatography-Mass Spectrometry (GC-MS) following dual-derivatization is the gold standard for definitive identification due to specific


-cleavage fragmentation patterns.

Experimental Workflow (Decision Matrix)

Before proceeding, verify your available instrumentation.

G Start Sample: C13 Hydroxy Acid Mixture Goal Goal: Isomer Identification Start->Goal GC GC-MS Available? (Recommended) Goal->GC LC LC-MS/MS Only? Goal->LC GC_Path Protocol A: FAME + TMS Derivatization GC->GC_Path Yes LC_Path Protocol B: Derivatization with AMPP or High-Res C18 GC->LC_Path No Result_GC ID via Alpha-Cleavage (m/z 103 vs 117) GC_Path->Result_GC Result_LC ID via Retention Time (Requires Standards) LC_Path->Result_LC

Figure 1: Decision matrix for selecting the analytical approach. GC-MS is prioritized for structural proof without reliance solely on retention time.

Protocol A: GC-MS (The Gold Standard)

This method uses Electron Ionization (EI) to shatter the molecule at the hydroxyl position, providing irrefutable structural proof.

Step 1: Dual Derivatization

You cannot analyze free hydroxy fatty acids directly; they will tail and degrade. You must block both the carboxylic acid (head) and the hydroxyl group (tail).

  • Methylation (Carboxyl group): Treat sample with Boron Trifluoride-Methanol (

    
    -MeOH) or Diazomethane.
    
    • Result: Methyl 12/13-hydroxytridecanoate.

  • Silylation (Hydroxyl group): Treat the methyl ester with BSTFA + 1% TMCS.

    • Reaction: 60°C for 30 mins.

    • Result: Methyl 12/13-[(trimethylsilyl)oxy]tridecanoate.

Step 2: GC Separation
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane). Non-polar columns separate based on boiling point and shielding.

  • Elution Order: The 12-OH isomer (secondary, branched effective shape) typically elutes before the 13-OH isomer (primary, linear, higher interaction with stationary phase).

Step 3: Mass Spec Identification (The "Smoking Gun")

The EI source causes


-cleavage adjacent to the TMS ether oxygen.
IsomerStructure (Derivatized)Diagnostic Fragment (m/z)Mechanism
13-OH (

)

103 Cleavage of terminal

group.
12-OH (

-1)

117 Cleavage of

tail.

Critical Check: If you see m/z 103 , you have the primary alcohol (13-OH). If you see m/z 117 , you have the secondary alcohol (12-OH).

Protocol B: LC-MS (Alternative)

If GC is impossible, use High-Performance Liquid Chromatography.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Differentiation:

    • 13-OH: More polar (terminal -OH is accessible). Elutes earlier in Reverse Phase.

    • 12-OH: Less polar (sterically shielded -OH). Elutes later in Reverse Phase.

  • Warning: Without derivatization (e.g., AMPP), MS sensitivity for hydroxy fatty acids is poor in ESI mode.

Troubleshooting Guide (FAQ)

Q1: My GC peaks are tailing severely.

Diagnosis: Incomplete derivatization. Fix:

  • Ensure your sample is strictly anhydrous before adding BSTFA. Water hydrolyzes TMS reagents instantly.

  • Check your inlet liner. Hydroxy fatty acids stick to dirty glass wool. Use a deactivated splitless liner.

Q2: I see both m/z 103 and 117 in the same peak.

Diagnosis: Co-elution of isomers. Fix:

  • Thermal Gradient: Slow down your GC ramp rate (e.g., 2°C/min) around the elution temperature (approx 200-240°C).

  • Column Swap: Switch to a polar column like a CP-Sil 88 or DB-23 (Cyanopropyl phase). These separate based on dipole interactions rather than just boiling point, often providing better resolution for positional isomers.

Q3: I cannot find the molecular ion (M+).

Diagnosis: Standard EI behavior. Explanation: TMS derivatives fragment easily. You will rarely see the molecular ion. Look for [M-15]+ (Loss of methyl from TMS) or [M-31]+ (Loss of methoxy from ester). Rely on the diagnostic ions (103/117) for identification.

Mechanism of Action Diagram

Fragmentation cluster_13 13-OH (Omega) Fragmentation cluster_12 12-OH (Omega-1) Fragmentation Mol13 TMSO-CH2-R Frag13 CH2=OTMS+ (m/z 103) Mol13->Frag13 Alpha Cleavage Mol12 CH3-CH(OTMS)-R Frag12 CH3-CH=OTMS+ (m/z 117) Mol12->Frag12 Alpha Cleavage

Figure 2: Mass Spectrometry fragmentation logic. The position of the TMS group dictates the mass of the primary fragment.

References

  • Separation of Positional Isomers: Henderson, G. C., & Tuazon, M. A. (2011).[5] Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography. Analytical Biochemistry, 413(1), 66–68.[5] Link

  • Mass Spectrometry of Hydroxy Fatty Acids: Eglinton, G., Hunneman, D. H., & McCormick, A. (1968). Gas chromatographic-mass spectrometric studies of long chain hydroxy acids—III: The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. Organic Mass Spectrometry, 1(4), 593-611. Link (Contextual validation of alpha-cleavage rules).

  • CYP450 Omega-Hydroxylation Context: Kroetz, D. L., & Xu, F. (2005). Regulation and inhibition of arachidonic acid ω-hydroxylases and 20-HETE formation. Annual Review of Pharmacology and Toxicology, 45, 413-438. Link

  • GC-MS Methodology for Fatty Acids: Xu, Y. J., & Zhang, J. (2013).[6][7] Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527-1543. Link

Sources

preventing oxidation of hydroxy fatty acids during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preservation of Hydroxy Fatty Acids (HFAs)

Status: Ticket Open Priority: Critical (Sample Integrity Risk) Operator: Senior Application Scientist

Core Directive: The Stability Triad

Welcome to the technical support center. You are likely here because you are working with labile lipid mediators like HETEs, HODEs, or specialized pro-resolving mediators (SPMs). Unlike standard fatty acids, HFAs possess both a polyunsaturated backbone (prone to oxidation) and a hydroxyl group (prone to dehydration/lactonization).

To prevent data loss, you must control three variables simultaneously. Failure in one compromises the others.

A. The Solvent Matrix

Choosing the wrong solvent is the most common cause of "silent" degradation.

SolventSuitabilityTechnical Notes
Ethanol (EtOH) Recommended The gold standard for storage. It is miscible with water for assays, evaporates easily under

, and suppresses radical formation better than aprotic solvents at low temps.
Methanol (MeOH) Acceptable Good solubility. Warning: In the presence of trace acids/bases, it can cause transesterification of HFA esters.
DMSO AVOID Critical Warning: DMSO is hygroscopic (absorbs water), which promotes hydrolysis. It is difficult to evaporate, and its high freezing point can cause phase separation artifacts during freeze/thaw cycles.
Chloroform Bulk Only Excellent for bulk lipid extraction but dangerous for long-term HFA storage . Chloroform can form phosgene and HCl over time, catalyzing dehydration (lactone formation) of HFAs.
B. The Atmospheric Shield (Argon vs. Nitrogen)
  • Nitrogen (

    
    ):  Acceptable for general use.[1][2][3] It dilutes oxygen.
    
  • Argon (

    
    ): Superior.  Argon is denser than air (
    
    
    
    g/L vs
    
    
    g/L). When dispensed into a vial, it sinks, forming a physical "blanket" over the lipid solution that actively displaces oxygen. Nitrogen mixes with air more readily, requiring a more vigorous purge to be effective.
C. The Thermal Floor
  • -20°C: Safe for short-term storage (< 3 months) of ethanolic solutions.

  • -80°C: Mandatory for long-term banking (> 3 months) or bulk neat oils. At -80°C, the kinetic energy available for auto-oxidation chain propagation is effectively zero.

Troubleshooting Guides (Q&A)

Q: I stored my 5-HETE in ethanol at -20°C, but the LC-MS peak has shifted by several minutes. The mass is identical (or -18 Da). What happened? Diagnosis: Lactonization. Root Cause: Hydroxy fatty acids with the hydroxyl group in the 4- or 5-position (like 5-HETE) are chemically primed to cyclize into lactones (cyclic esters) under acidic conditions or prolonged storage. This releases water (Mass -18) or rearranges the structure, shifting retention time. Solution:

  • Check the pH of your storage solvent; it must be neutral.

  • Store these specific isomers as methyl esters rather than free acids if possible; the ester blocks the carboxyl group from reacting with the hydroxyl.

  • Hydrolyze the lactone back to the free acid using mild base (

    
    
    
    
    
    ) immediately before use.

Q: My mass spectrum shows "ghost" peaks at M+16 and M+32 relative to my standard. Is my standard contaminated? Diagnosis: Auto-oxidation. Root Cause: You are seeing oxygen insertion. The M+16 peak corresponds to a hydroperoxide or epoxide formation on the double bond network. This is a radical chain reaction; once it starts, it accelerates. Solution:

  • Discard the aliquot. Oxidized lipids cannot be "cleaned."

  • Review your gas overlay technique. Did you use plastic tips? (See Protocol below).

  • Add BHT (Butylated hydroxytoluene) at 0.01% only if it does not interfere with your downstream assay.

Q: Can I store my lipid standards in plastic microcentrifuge tubes to save space? Diagnosis: Adsorption & Leaching. Answer: ABSOLUTELY NOT. Reasoning:

  • Leaching: Plastics leach phthalates and plasticizers which ionize heavily in Mass Spec, suppressing your lipid signal (Ion Suppression).

  • Loss of Mass: Lipophilic HFAs will migrate into the hydrophobic plastic wall. You will lose significant concentration, invalidating your standard curve. Corrective Action: Use only amber glass vials with Teflon (PTFE)-lined screw caps.

Standard Operating Procedures (SOPs)
SOP-01: The "Argon Blanket" Method

Do not simply blow gas "at" the vial. You must create a stratified layer.

  • Preparation: Connect a tank of High-Purity Argon (99.99%) to a regulator with a low-flow meter.

  • Apparatus: Attach a glass Pasteur pipette (never plastic) to the tubing.

  • Positioning: Insert the pipette tip into the vial, positioning it roughly 1 cm above the liquid surface . Do not submerge (bubbling causes solvent loss and aerosolization).

  • Flow: Adjust flow to a gentle stream (you should feel a faint breeze on your skin, not a jet).

  • The Purge: Hold for 30–60 seconds. Because Argon is heavy, you are filling the vial from the bottom up like a cup of water.

  • The Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the PTFE-lined cap. Wrap the cap with Parafilm to prevent gas exchange during freezer contraction/expansion cycles.

Visualization: The Stability Logic Gate

The following diagram illustrates the decision-making process for HFA storage and the mechanistic consequences of failure.

LipidStability cluster_mech Degradation Mechanisms Start HFA Sample (e.g., 12-HETE) Solvent Solvent Choice Start->Solvent Container Container Solvent->Container Ethanol (Rec.) Oxidation OXIDATION (M+16 / M+32 Peaks) Solvent->Oxidation DMSO (Hygroscopic) Lactone LACTONIZATION (Peak Shift / M-18) Solvent->Lactone Chloroform (Acidic trace) Gas Atmosphere Container->Gas Amber Glass Loss ADSORPTION (Signal Loss) Container->Loss Plastic/Polymer Stable STABLE (>1 Year at -80°C) Gas->Stable Argon Overlay Gas->Oxidation Air/Oxygen

Figure 1: The Lipid Stability Logic Gate. Green paths indicate the validated workflow for preserving hydroxy fatty acid integrity. Red nodes represent irreversible chemical degradation endpoints.

References
  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579–599.
  • Avanti Polar Lipids. Lipid Storage and Handling. Retrieved from [Link].

  • Porter, N. A., et al. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277-290.
  • Powell, W. S. (1982). Rapid extraction of arachidonic acid metabolites from biological samples using octadecylsilyl silica. Methods in Enzymology, 86, 467-477. (Establishes ethanol/extraction protocols).

Sources

overcoming solubility issues of 12-hydroxytridecanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of 12-hydroxytridecanoic acid (12-HTA) . This response adheres to the persona of a Senior Application Scientist, prioritizing thermodynamic principles, reproducible workflows, and verifiable data.

Executive Summary & Molecule Profile[1][2]

This compound (C13H26O3) presents a specific solubility paradox common to medium-long chain hydroxy fatty acids. While the carboxyl group (C1) and the hydroxyl group (C12) are polar, the 11-carbon alkyl spacer creates a dominant hydrophobic domain. In aqueous media at neutral pH, the molecule exhibits a high partition coefficient (LogP ~3.2–3.6), leading to rapid aggregation and precipitation if not properly chaperoned.

Successful solubilization requires manipulating the ionization state (pH control) or shielding the hydrophobic tail (carrier proteins or surfactants).[1]

Physicochemical PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₃H₂₆O₃Amphiphilic nature
Molecular Weight 230.34 g/mol Low diffusion coefficient in aggregates
pKa (Carboxyl) ~4.8Ionized (COO⁻) at pH > 6.0
LogP (Octanol/Water) ~3.6 (Estimated)High affinity for lipid bilayers/plastics
Critical Micelle Conc. Low (< 1 mM)Forms micelles/aggregates spontaneously

Solubilization Decision Matrix

Before selecting a protocol, identify your downstream application.[1] The presence of organic solvents or high pH is toxic to cell cultures, while carrier proteins like BSA may interfere with mass spectrometry or polymerization assays.

G Start Start: Define Application CellCulture Live Cell Culture / Metabolic Assays Start->CellCulture ChemAssay Enzymatic / Chemical Screening (Cell-Free) Start->ChemAssay Polymer Polymerization / Material Synthesis Start->Polymer BSA_Method Protocol A: BSA Complexation (Physiological) CellCulture->BSA_Method High Biocompatibility Solvent_Method Protocol B: Organic Solvent Spike (DMSO/EtOH) ChemAssay->Solvent_Method High Throughput pH_Method Protocol C: pH Switching (Salt Formation) ChemAssay->pH_Method Solvent-Free Needed Polymer->Solvent_Method Monomer Purity Result1 Stable Conjugate (Weeks at -20°C) BSA_Method->Result1 Result2 Transient Solution (Use within 4h) Solvent_Method->Result2 pH_Method->Result2

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Detailed Experimental Protocols

Protocol A: BSA Complexation (Gold Standard for Cell Culture)

Mechanism: Fatty Acid Free Bovine Serum Albumin (BSA) acts as a physiological carrier, binding the hydrophobic tail of 12-HTA into its hydrophobic pockets, preventing precipitation while keeping the molecule bioavailable.

Reagents:

  • This compound (Solid)[1]

  • Solvent: Ethanol (molecular biology grade) or DMSO[1]

  • Carrier: Fatty Acid Free BSA (Lyophilized powder)[1]

  • Buffer: PBS or DPBS (pH 7.4)[1]

Step-by-Step Workflow:

  • Prepare Stock Solution: Dissolve 12-HTA in Ethanol to a concentration of 100 mM . Vortex until completely clear.[1]

    • Note: If using DMSO, ensure it is anhydrous to prevent stock degradation.[1]

  • Prepare BSA Vehicle: Dissolve Fatty Acid Free BSA in PBS to create a 10% (w/v) solution. Filter sterilize (0.22 µm).

  • Conjugation (Critical Step):

    • Heat the BSA solution to 37°C in a water bath.

    • While vortexing the BSA solution, slowly add the 12-HTA stock dropwise.

    • Target Ratio: The final concentration of Ethanol should be < 0.5% (v/v). A typical molar ratio is 2:1 to 5:1 (Fatty Acid : Albumin).[1]

    • Example: Dilute 10 µL of 100 mM 12-HTA into 10 mL of warm 10% BSA.

  • Incubation: Stir at 37°C for 30–60 minutes to allow equilibrium binding. The solution should remain clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Organic Solvent Spiking (Chemical Assays)

Mechanism: Uses a water-miscible organic solvent to solvate the fatty acid, followed by rapid dilution into aqueous buffer to form a metastable dispersion.

Reagents:

  • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1][2]

  • Assay Buffer (e.g., Tris, HEPES)

Step-by-Step Workflow:

  • Primary Solubilization: Dissolve 12-HTA in pure DMSO to 50 mM .

    • Tip: Sonicate for 5 minutes if visual particulates remain.[1]

  • Intermediate Dilution (Optional but Recommended): Dilute the 50 mM stock 1:10 in Ethanol. This reduces the "shock" of adding pure DMSO to water.[1]

  • Final Dilution: Rapidly inject the stock into the vortexing aqueous buffer.

    • Limit: Keep final organic solvent concentration < 1% (v/v) to avoid enzyme inhibition or plastic degradation.[1]

    • Stability Warning: This creates a kinetic suspension.[1] Use within 4 hours . If the solution turns cloudy (Tyndall effect), the acid has crashed out.

Protocol C: pH Switching / Saponification

Mechanism: Converting the carboxylic acid (-COOH) to its salt form (-COO⁻ Na⁺) drastically increases water solubility by utilizing charge-dipole interactions.[1]

Step-by-Step Workflow:

  • Alkaline Dissolution: Add 12-HTA solid to a small volume of 0.1 M NaOH or KOH .

  • Heat & Agitate: Heat to 40–50°C and vortex. The solution should clarify as the sodium/potassium salt forms.[1]

  • Back-Titration (If Neutrality Required): Slowly add warm buffer (pH 7.[1]4) to the salt solution.

    • Critical Threshold: If the pH drops below the pKa (~4.8), the molecule will reprotonate and precipitate immediately. Maintain pH > 7.0 at all times.

Troubleshooting & FAQs

Q1: My solution precipitates immediately upon adding the stock to the media. Why? A: This is the "Solvent Shock" effect.[1] When a hydrophobic molecule in DMSO hits water, the DMSO mixes with water faster than the lipid can disperse, leaving the lipid stranded.

  • Fix: Use the BSA method (Protocol A).[1] If you must use solvents, warm both the stock and the buffer to 37°C before mixing, and mix during addition.

Q2: Can I use 12-Hydroxystearic acid (C18) protocols for 12-HTA (C13)? A: Generally, yes.[1] However, 12-HTA (C13) is slightly more soluble than C18 due to the shorter alkyl chain.[1] If a protocol works for C18, it will likely work better for C13.[1] Note that 12-HTA is a secondary alcohol (hydroxyl at C12, methyl at C13), which may influence specific enzymatic recognition compared to terminal hydroxy fatty acids.

Q3: Is the hydroxyl group at position 12 reactive? A: Yes, it is a secondary alcohol. In esterification reactions (polymerization), it is less reactive than a primary alcohol but can still participate.[1] In aqueous media, it contributes slightly to polarity but does not override the hydrophobicity of the C13 chain.

Q4: How do I store the stock solutions? A:

  • Powder: -20°C, desiccated.

  • DMSO/Ethanol Stock: -20°C, purged with inert gas (Nitrogen/Argon) to prevent oxidation.[1]

  • Aqueous/BSA Stock: -20°C. Discard if precipitate is visible after thawing.[1]

References

  • PubChem. 13-Hydroxytridecanoic Acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Richieri, G. V., et al. (1993).[1] Interactions of long-chain fatty acids and albumin: determination of free fatty acid levels using the fluorescent probe ADIFAB. Biochemistry. (Foundational text for BSA-Fatty Acid complexation).

  • Shodex HPLC. Solubility of Saturated Fatty Acids. Technical Note. Available at: [Link][1]

Sources

Validation & Comparative

Technical Comparison Guide: 1H and 13C NMR Profiling of 12-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 12-hydroxytridecanoic acid (12-HTDA). It focuses on the structural elucidation of this specific


 hydroxy fatty acid, distinguishing it from common homologs like 12-hydroxystearic acid through diagnostic spectral markers.

Executive Summary & Structural Context

This compound (CAS: 18451-97-3) is a C13 saturated fatty acid characterized by a hydroxyl group at the penultimate carbon (C12).[1] This structural feature creates a chiral center and a distinct methyl terminus that differs significantly from standard saturated fatty acids or mid-chain hydroxy fatty acids.

  • IUPAC Name: this compound[2][3][4]

  • SMILES: CC(O)CCCCCCCCCCC(O)=O[1][2]

  • Key Application: Biosurfactant intermediate (sophorolipids), bacterial metabolite marker (e.g., Gordonia sp.), and component of specialized polyesters.

The "Omega-1" Diagnostic Challenge

In lipidomics and drug development, distinguishing between positional isomers of hydroxy fatty acids (HFAs) is critical. 12-HTDA presents a unique NMR signature because the hydroxyl group is adjacent to the terminal methyl group.

  • Standard Fatty Acid (e.g., Stearic Acid): Terminal methyl is a triplet at

    
     0.88 ppm.
    
  • 12-HTDA (Omega-1 OH): Terminal methyl is a doublet shifted downfield to

    
     ~1.20 ppm.
    

Experimental Protocol: Isolation & Sample Preparation

To obtain high-fidelity spectral data, proper sample preparation and isolation from biological matrices (if not synthetic) are required.

Isolation Workflow (Biological Matrix)

This protocol separates hydroxy fatty acids (HFAs) from non-hydroxylated lipids, essential for clear spectral integration.

IsolationWorkflow Raw Raw Material (e.g., Fermentation Broth) Extract Lipid Extraction (CHCl3:MeOH 2:1) Raw->Extract Cell Lysis Sapon Saponification (KOH/EtOH, 80°C, 1h) Extract->Sapon Hydrolysis Acidify Acidification (pH 2.0 with HCl) Sapon->Acidify Protonation Partition Phase Partition (Recover Free Fatty Acids) Acidify->Partition Extraction Silica Silica Gel Chromatography (Eluent: Hexane/EtOAc) Partition->Silica Fractionation Pure Purified 12-HTDA Silica->Pure Isolation

Figure 1: Step-by-step isolation workflow for enriching this compound from complex lipid mixtures prior to NMR analysis.

NMR Sample Preparation[5]
  • Solvent: Chloroform-d (

    
    ) is the standard for fatty acids.
    
    • Note: If hydroxyl proton resolution is required, use DMSO-

      
      , though this may broaden methylene signals due to viscosity.
      
  • Concentration: 10–20 mg of purified acid in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[5]
    
  • Temperature: 298 K (25°C).

Spectral Data Analysis

1H NMR Data (400 MHz, CDCl3)

The proton spectrum of 12-HTDA is defined by the coupling between the C12 methine and the C13 methyl group.

PositionCarbon TypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
C13

1.18 Doublet (d) 3H6.2 HzDiagnostic: Deshielded by adjacent OH; splits into doublet due to C12-H.
C12

3.78 Multiplet (m)1H-Deshielded methine proton (alpha to OH).
C2

2.34Triplet (t)2H7.5 HzAlpha to carbonyl (COOH).
C3

1.63Multiplet (m)2H-Beta to carbonyl.
C4-C10 Bulk

1.25 - 1.45Broad (m)14H-Methylene envelope.
C11

1.45Multiplet2H-Adjacent to the chiral center (C12).
-OH Hydroxyl~6.0 - 8.0Broad1H-Variable; often invisible in CDCl3 due to exchange.

Key Insight: The signal at 1.18 ppm (d) is the primary confirmation of the


 structure. In a standard C13 fatty acid (Tridecanoic acid), this methyl would appear as a triplet at 0.88 ppm .
13C NMR Data (100 MHz, CDCl3)

Carbon-13 NMR confirms the skeleton and the oxidation state of C12.

PositionCarbon TypeShift (

ppm)
Assignment Logic
C1

179.5 Carboxyl carbonyl carbon.
C12

68.2 Diagnostic: Secondary alcohol carbon.
C13

23.5 Diagnostic: Terminal methyl shifted downfield from typical ~14.1 ppm due to

-effect of OH.
C2

34.0Alpha to carbonyl.
C3

24.7Beta to carbonyl.
C11

39.4Adjacent to C12 (methine).
C4-C10 Bulk

29.0 - 29.8Methylene chain backbone.

Comparative Performance Guide

This section compares 12-HTDA against its most common structural analog, 12-Hydroxystearic Acid (12-HSA), to highlight the "Performance" of the spectral data in distinguishing these compounds.

Comparison: 12-HTDA (C13) vs. 12-HSA (C18)

Both compounds have a hydroxyl group at Carbon 12, but the chain length creates a critical difference in the Terminal Methyl environment.

FeatureThis compound (C13) 12-Hydroxystearic Acid (C18) Differentiation Mechanism
Structure


Proximity of Methyl to OH group.[6]
Methyl 1H Shift 1.18 ppm 0.88 ppm 12-HTDA methyl is adjacent to OH (deshielded). 12-HSA methyl is 5 carbons away (shielded).
Methyl Multiplicity Doublet (d) Triplet (t) 12-HTDA methyl couples to 1 proton (C12-H). 12-HSA methyl couples to 2 protons (C17-H2).
C12 13C Shift ~68.2 ppm~72.0 ppmSlight shift difference due to steric environment (methyl vs. hexyl tail).
Diagnostic Decision Tree

Use this logic flow to validate your sample identity:

  • Check 0.88 ppm: Is there a triplet?

    • Yes: You likely have a mid-chain HFA (like 12-HSA) or a contaminant.

    • No: Proceed to step 2.

  • Check 1.18 ppm: Is there a doublet?

    • Yes: Confirms the

      
       moiety.
      
  • Check 3.78 ppm: Is there a multiplet integrating to 1H?

    • Yes: Confirms the secondary alcohol methine.

References

  • Knothe, G., & Kenar, J. A. (2004).[7][8] Determination of the fatty acid profile by 1H-NMR spectroscopy. European Journal of Lipid Science and Technology, 106(12), 882-892. Link

  • Hansen, R. P., Shorland, F. B., & Cooke, N. J. (1954).[9] The branched-chain fatty acids of butterfat.[9] 5. The isolation of 12-methyltridecanoic acid.[9] Biochemical Journal, 57(2), 297–301.[9] Link

  • Zargar, A. N., et al. (2022).[10] Isolation and chemical characterization of the biosurfactant produced by Gordonia sp.[10] IITR100. PLOS ONE, 17(4): e0264202.[10] Link

  • Cayman Chemical. (2023). 12-methyl Tridecanoic Acid methyl ester Product Information. Link

  • AOCS. (2019). 1H-NMR Spectroscopy of Fatty Acids and Their Derivatives. American Oil Chemists' Society. Link

Sources

biological activity comparison of 12-hydroxytridecanoic acid vs 12-hydroxystearic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect vs. The Agitator

In the landscape of hydroxylated fatty acids, 12-Hydroxystearic Acid (12-HSA) and 12-Hydroxytridecanoic Acid (12-HTDA) represent a classic study in Structure-Activity Relationship (SAR). While they share a hydroxylation site at the 12th carbon, their biological behaviors diverge radically due to the carbon chain length (C18 vs. C13) and the relative position of the hydroxyl group to the terminal methyl.

  • 12-HSA (C18): The "Architect." A robust supramolecular builder known for organogelation, sustained drug release, and mild anti-inflammatory signaling via PPAR

    
    .
    
  • 12-HTDA (C13): The "Agitator." An

    
    -1 hydroxylated medium-long chain fatty acid. It lacks the bulk for stable gelation but sits in the "Goldilocks zone" for membrane perturbation, offering superior potential for antimicrobial activity and permeation enhancement compared to its longer counterpart.
    

This guide dissects their physicochemical divergence and translates it into actionable biological applications.

Physicochemical Divergence & SAR Analysis

The biological activity of these lipids is dictated by their ability to partition into membranes or self-assemble.

Comparative Properties Table
Feature12-Hydroxystearic Acid (12-HSA)This compound (12-HTDA)
Chain Length C18 (Long-chain)C13 (Medium-Long chain)
Hydroxyl Position Mid-chain (C12)

-1 (Penultimate carbon)
LogP (Predicted) ~6.5 - 7.5~4.0 - 4.8
Physical State (RT) Solid (Waxy, MP ~75°C)Liquid / Soft Solid (Lower MP)
Self-Assembly Forms robust fibrillar networks (Organogels)Sterically hindered; weak/no gelation
Primary Bio-Utility Depot formulation, Matrix formationAntimicrobial, Membrane fluidizer
The "Hydroxyl Anchor" Effect
  • In 12-HSA: The hydroxyl group at C12 creates a "kink" that facilitates intermolecular hydrogen bonding orthogonal to the alkyl chain van der Waals forces. This is the mechanism behind its famous ability to gel organic solvents at concentrations <1%.

  • In 12-HTDA: The hydroxyl is at C12, but the chain ends at C13. This makes it a secondary alcohol effectively at the "tail" of the molecule (

    
    -1). It lacks the hydrophobic "tail extension" (C13–C18) required to stabilize the fibrillar network. Consequently, it acts more like a surfactant than a gelator.
    

Biological Activity Profile

A. Supramolecular Activity: Organogelation & Drug Delivery

Winner: 12-Hydroxystearic Acid (12-HSA)[1][2]

12-HSA is the industry standard for LMWGs (Low Molecular Weight Gelators) . It self-assembles into helical fibers that entrap solvent, creating "organogels."

  • Mechanism: The 12-OH group acts as a hydrogen bond donor/acceptor, stacking the molecules into high-aspect-ratio fibers.

  • Application: Used to create depot injections where the drug is released slowly from the gel matrix over weeks.

  • 12-HTDA Contrast: Due to the lack of the C13-C18 hydrophobic tail, 12-HTDA cannot stabilize these fibers. It remains soluble or forms micelles, making it suitable as a co-surfactant or permeation enhancer rather than a matrix builder.

B. Cellular Signaling: PPAR Activation & Inflammation

Winner: 12-Hydroxystearic Acid (12-HSA) (Context dependent)

  • PPAR

    
     Agonism:  Long-chain fatty acids (C16-C18) are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs). 12-HSA has shown modest PPAR
    
    
    
    activation, contributing to anti-inflammatory effects in topical formulations.[2]
  • 12-HTDA Potential: C13 fatty acids are often too short to effectively bridge the hydrophobic pocket of PPARs to induce the conformational change required for full activation. However,

    
    -1 hydroxy fatty acids are often metabolic intermediates (e.g., from Bacillus fermentation) and may act as signaling molecules for quorum sensing or specific GPCRs, though data is less established than for 12-HSA.
    
C. Antimicrobial & Membrane Perturbation

Winner: this compound (12-HTDA)

Fatty acid antimicrobial activity typically peaks at chain lengths of C10–C14 (Lauric/Myristic range).

  • Mechanism: 12-HTDA (C13) possesses the ideal amphiphilic balance (HLB) to insert into bacterial phospholipid bilayers, causing depolarization and leakage.

  • The "Trojan Horse" Effect: The

    
    -1 hydroxyl group increases solubility in the aqueous phase compared to pure tridecanoic acid, allowing higher effective concentrations to reach the bacterial membrane, while the C13 chain retains enough lipophilicity to disrupt it.
    
  • 12-HSA Limitation: Being C18, 12-HSA is too hydrophobic. It tends to aggregate or bind to albumin rather than partitioning into bacterial membranes, limiting its free concentration and antimicrobial efficacy.

Visualizing the Mechanism (Pathway Diagram)

The following diagram illustrates the divergent pathways of these two molecules based on their structural differences.

BioactivityComparison cluster_Inputs Input Molecules cluster_Mechanisms Physicochemical Mechanism cluster_Outcomes Biological Outcome HSA 12-Hydroxystearic Acid (C18) (Mid-chain OH) SelfAssembly Fibrillar Self-Assembly (H-Bonding + VdW) HSA->SelfAssembly High Hydrophobicity + OH Stacking Signaling PPAR-alpha Activation (Anti-inflammatory) HSA->Signaling Ligand Binding HTDA This compound (C13) (Omega-1 OH) HTDA->SelfAssembly Steric Failure (Chain too short) MembraneInsert Membrane Insertion (Surfactant-like) HTDA->MembraneInsert Optimal HLB Balance Gelation Organogel Formation (Depot Delivery) SelfAssembly->Gelation Disruption Membrane Depolarization (Antimicrobial) MembraneInsert->Disruption

Figure 1: Mechanistic divergence. 12-HSA drives supramolecular assembly (Blue path), while 12-HTDA drives molecular membrane interaction (Red path).

Experimental Protocols

Protocol A: Critical Gelation Concentration (CGC)

Target: Verifying 12-HSA quality or 12-HTDA negative control.

  • Preparation: Weigh 10mg, 20mg, and 50mg of the test lipid into separate vials.

  • Solvent: Add 1.0 mL of isopropyl myristate (IPM) or mineral oil to each.

  • Solubilization: Heat vials to 85°C in a water bath until the solution is clear (approx. 10-15 mins).

  • Cooling: Remove from heat and let stand at room temperature (25°C) undisturbed for 12 hours.

  • Inversion Test: Invert the vial.

    • Pass: The sample does not flow. (Typical for 12-HSA > 1-2 wt%).

    • Fail: The sample flows or precipitates. (Expected for 12-HTDA).[3][4]

Protocol B: Bacterial Membrane Permeabilization Assay

Target: Verifying 12-HTDA antimicrobial potential.

  • Organism: Staphylococcus aureus (ATCC 25923).

  • Dye: Propidium Iodide (PI) - enters only compromised membranes.

  • Treatment:

    • Incubate bacteria (

      
       CFU/mL) with 12-HTDA (graded concentrations: 10 - 500 
      
      
      
      M) in PBS for 30 mins.
    • Include 12-HSA as a comparator (requires DMSO predissolution due to low solubility).

  • Measurement: Measure fluorescence (Ex/Em: 535/617 nm).

  • Analysis: Higher fluorescence indicates greater membrane disruption.

    • Hypothesis: 12-HTDA will show a lower EC50 (higher potency) than 12-HSA due to better solubility and kinetic insertion into the bilayer.

References

  • National Institutes of Health (NIH). (2025). 12-Hydroxystearic acid | C18H36O3 | CID 7789.[3] PubChem. Retrieved from [Link]

  • MDPI. (2025). New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. Retrieved from [Link]

  • University of Halle. (2025). 12-Hydroxystearic acid-based in situ forming organogels: Development and characterization. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis: Pinpointing the Hydroxyl Group in Tridecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is a cornerstone of innovation. This guide provides an in-depth, technical comparison of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of hydroxyl group positional isomers in tridecanoic acid derivatives. We move beyond a simple recitation of wavenumbers to explain the causality behind spectral shifts, empowering you to interpret your own data with confidence.

The seemingly subtle difference in the location of a hydroxyl (-OH) group on the long carbon backbone of tridecanoic acid can have profound implications for its physicochemical properties and biological activity. This, in turn, influences its efficacy and safety in pharmaceutical formulations and its performance in material science applications. FTIR spectroscopy offers a rapid, non-destructive, and highly sensitive method for differentiating these positional isomers.

The Vibrational Fingerprint: Key Functional Groups in Hydroxytridecanoic Acids

The infrared spectrum of a hydroxytridecanoic acid is dominated by the vibrational modes of its key functional groups: the hydroxyl group (-OH) of the alcohol, the carbonyl group (C=O) of the carboxylic acid, and the carbon-oxygen single bond (C-O). The position of the -OH group along the thirteen-carbon chain creates distinct chemical environments that influence the vibrational frequencies of these bonds.

O-H Stretching: A Tale of Hydrogen Bonding

The O-H stretching vibration, typically observed in the 3600-3200 cm⁻¹ region, is highly sensitive to hydrogen bonding. In a dilute solution with a non-polar solvent, a "free" hydroxyl group will exhibit a sharp absorption band around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding between the hydroxyl groups and between the hydroxyl and carbonyl groups leads to a broad, intense absorption band at lower wavenumbers, typically between 3400 and 3200 cm⁻¹. While the broadness of this peak is a key indicator of hydrogen bonding, its exact position is less informative for distinguishing between positional isomers in the solid state.

C=O Stretching: The Influence of Dimers

The carbonyl (C=O) stretching vibration of the carboxylic acid functional group is another prominent feature, usually appearing as a strong, sharp band between 1750 and 1680 cm⁻¹. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency to around 1710 cm⁻¹. The presence of an additional hydroxyl group in the molecule can introduce further hydrogen bonding interactions, potentially causing slight shifts in this peak.

C-O Stretching: The Positional Indicator

The most significant spectral region for differentiating between the positional isomers of hydroxytridecanoic acid is the C-O stretching vibration, which appears in the fingerprint region of the spectrum (approximately 1200-1000 cm⁻¹). The position of this band is directly related to whether the hydroxyl group is attached to a primary, secondary, or tertiary carbon.[1][2]

A Comparative Analysis: 2-hydroxy-, 7-hydroxy-, and 13-hydroxytridecanoic Acid

Let's consider three representative positional isomers of hydroxytridecanoic acid:

  • 2-hydroxytridecanoic acid (an α-hydroxy acid): The hydroxyl group is on the carbon adjacent to the carbonyl group. This is a secondary alcohol.

  • 7-hydroxytridecanoic acid: The hydroxyl group is located in the middle of the carbon chain. This is also a secondary alcohol.

  • 13-hydroxytridecanoic acid (an ω-hydroxy acid): The hydroxyl group is at the end of the carbon chain, opposite the carboxylic acid. This is a primary alcohol.

The primary spectroscopic distinction between these isomers will be the position of the C-O stretching vibration.

IsomerHydroxyl Group TypeExpected C-O Stretching Frequency (cm⁻¹)
13-hydroxytridecanoic acidPrimary~1050
2-hydroxytridecanoic acidSecondary~1100
7-hydroxytridecanoic acidSecondary~1100

Note: These are approximate values and can be influenced by the physical state of the sample and the extent of hydrogen bonding.

Rationale: The C-O stretching frequency is higher for secondary alcohols compared to primary alcohols due to the greater number of adjacent carbon atoms influencing the bond's vibrational energy.[1][2] Therefore, both 2-hydroxy- and 7-hydroxytridecanoic acid are expected to have a C-O stretching band at a higher wavenumber than 13-hydroxytridecanoic acid.

Distinguishing between the 2- and 7-hydroxy isomers based solely on the C-O stretch can be more challenging as both are secondary alcohols. However, subtle differences may arise due to the proximity of the hydroxyl group to the electron-withdrawing carbonyl group in the 2-position, which could slightly alter the electronic environment and thus the vibrational frequency. Additionally, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups in the 2-hydroxy isomer could lead to shifts in both the O-H and C=O stretching bands.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To obtain reliable and reproducible FTIR spectra for comparing these isomers, the following protocol is recommended.

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a preferred technique for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the background spectrum is collected.

  • Sample Application: Place a small amount of the solid hydroxytridecanoic acid derivative onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the spectrum. A typical measurement would involve co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) between samples to prevent cross-contamination.

Data Analysis
  • Baseline Correction: Apply a baseline correction to the collected spectra to remove any sloping baselines.

  • Peak Identification: Identify the key absorption bands corresponding to the O-H stretch, C-H stretches, C=O stretch, and the C-O stretch.

  • Comparative Overlay: Overlay the spectra of the different isomers to visually compare the positions and shapes of the absorption bands.

Logical Workflow for Isomer Differentiation

FTIR_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation Sample Hydroxytridecanoic Acid Isomer ATR Place on ATR Crystal Sample->ATR Pressure Apply Consistent Pressure ATR->Pressure Acquire Collect FTIR Spectrum Pressure->Acquire Baseline Baseline Correction Acquire->Baseline Identify Identify Key Peaks (O-H, C=O, C-O) Baseline->Identify Compare Overlay and Compare Spectra Identify->Compare CO_Stretch Analyze C-O Stretching Region (~1200-1000 cm⁻¹) Compare->CO_Stretch Primary Primary Alcohol (~1050 cm⁻¹) 13-hydroxy CO_Stretch->Primary Secondary Secondary Alcohol (~1100 cm⁻¹) 2- or 7-hydroxy CO_Stretch->Secondary Further Analyze O-H and C=O for subtle shifts (2- vs 7-hydroxy) Secondary->Further

Caption: Workflow for differentiating hydroxytridecanoic acid isomers using FTIR.

Conclusion

FTIR spectroscopy provides a powerful and accessible tool for the structural characterization of hydroxytridecanoic acid derivatives. By focusing on the C-O stretching vibration in the fingerprint region, researchers can readily distinguish between primary and secondary hydroxyl group positional isomers. While finer distinctions between secondary isomers may require more subtle spectral analysis, the principles outlined in this guide provide a solid foundation for interpreting the FTIR spectra of these important molecules. This analytical capability is crucial for ensuring the quality, consistency, and desired performance of products in the pharmaceutical and chemical industries.

References

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-23.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 12-Hydroxytridecanoic Acid

[1]

Executive Summary & Chemical Profile[1]

As researchers, we often treat "fatty acids" as benign biological materials. However, 12-hydroxytridecanoic acid (12-HTA) presents specific physical challenges in waste management.[1] While its acute toxicity is low, its physical properties—specifically its waxy, hydrophobic nature and high melting point—create significant risks for plumbing infrastructure and environmental bio-accumulation if mishandled.

This guide moves beyond basic compliance to establish a self-validating disposal system . This ensures that 12-HTA is managed not just legally, but logically, preventing downstream operational failures such as drain blockages or solvent waste incompatibility.[1]

Chemical Profile for Disposal Decisions
PropertyDataOperational Implication
CAS Number 18451-97-3 (Generic) / 32602-69-0 (Isomer specific)Use for waste manifest coding.[1]
Physical State Solid (Waxy Powder)Do not pour down drains. Clogs are inevitable.[1]
Solubility Ethanol, DMSO, ChloroformDictates liquid waste segregation (Halogenated vs. Non-Halogenated).[1]
Acidity (pKa) ~4.75Weak acid.[1] Compatible with standard organic waste streams; avoid mixing with strong oxidizers.
RCRA Status Non-Listed (Not P or U listed)Classified based on characteristics (usually non-hazardous unless in solvent).[1]

Hazard Assessment & Regulatory Classification

Before disposal, you must characterize the waste stream.[2][3][4] 12-HTA rarely exists in isolation at the point of disposal; it is usually part of a mixture.

The "Mixture Rule" Protocol

In laboratory settings, the solvent determines the hazard .

  • Scenario A: Pure Solid (Expired/Excess Stock):

    • Classification: Non-RCRA Regulated Solid.

    • Internal Standard: Treat as Solid Chemical Waste . Never dispose of in regular trash to maintain "cradle-to-grave" stewardship.[1]

  • Scenario B: Dissolved in Methanol/Acetonitrile (HPLC Waste):

    • Classification: Ignitable (D001).

    • Destination: Flammable/Organic Solvents Waste.

  • Scenario C: Dissolved in Chloroform/DCM:

    • Classification: Toxic (D022) / Halogenated.

    • Destination:Halogenated Solvent Waste.

Senior Scientist Insight: Never assume a lipid is "safe" for the drain. Even if non-toxic, 12-HTA precipitates upon contact with cold water in plumbing traps, creating persistent, hydrophobic blockages that require mechanical removal.[1]

Step-by-Step Disposal Workflows

Workflow 1: Solid Waste (Pure Substance)

Applicable to: Spilled powder, expired vials, contaminated weighing boats.[1]

  • Containment: Collect the solid material. If the material is in a glass vial, leave it in the vial and cap it tightly.

  • Segregation: Place the container into a clear polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "this compound (Solid)"[1]

    • Hazard Checkbox: "Irritant" (Standard precautionary classification).

  • Disposal: Deposit into the Solid Chemical Waste Drum (usually a wide-mouth HDPE drum).

    • Prohibition:[5] Do not place in "Biohazard/Red Bag" waste unless specifically contaminated with infectious agents.

Workflow 2: Liquid Waste (Stock Solutions & Eluents)

Applicable to: HPLC effluent, reaction mixtures.[1]

  • Solvent Identification: Check the Safety Data Sheet (SDS) of the solvent.

  • Halogen Check:

    • Does the solvent contain Fluorine, Chlorine, Bromine, or Iodine? (e.g., Chloroform, Methylene Chloride).

    • YES

      
       Segregate to Halogenated Waste .
      
    • NO

      
       Segregate to Non-Halogenated (Organic) Waste .
      
  • Compatibility Test (Self-Validating Step):

    • Ensure the waste container does not contain Strong Oxidizers (e.g., Nitric Acid, Peroxides). Fatty acids can react exothermically with oxidizers.

  • Transfer: Pour liquid into the carboy using a funnel. Close the latch immediately.

  • Log: Record the volume and concentration (approximate) on the waste log sheet.

Visual Decision Tree (Logic Flow)

The following diagram illustrates the decision logic for disposing of 12-HTA. This logic should be printed and posted near waste accumulation areas.

DisposalLogicStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedBioCheckContaminated withPathogens?Solid->BioCheckSolventCheckSolvent Type?Liquid->SolventCheckHaloBinHalogenated Solvent Waste(Red Can/Tag)SolventCheck->HaloBinContains Cl, F, Br, I(e.g., Chloroform)NonHaloBinNon-Halogenated Organic Waste(Clear/Blue Can)SolventCheck->NonHaloBinOrganics Only(e.g., MeOH, DMSO)SolidBinSolid Chemical Waste(Wide Mouth Drum)BioBinBiohazard WasteBioCheck->SolidBinNo (Chemical Only)BioCheck->BioBinYes (Infectious)

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Emergency Procedures: Spills

While 12-HTA is not acutely toxic, spills of the powder can create a slip hazard and, if aerosolized, a respiratory irritant.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If a large amount of fine powder is spilled, use a N95 dust mask.

  • Dry Clean-Up: Do not wet the spill initially (this creates a smeary, waxy mess).

    • Use a brush and dustpan to sweep up the bulk powder.

    • Place collected powder into the Solid Chemical Waste container.

  • Decontamination:

    • Once the bulk solid is removed, wet a paper towel with Ethanol or Isopropanol (12-HTA is lipid-soluble; water will just bead up).[1]

    • Wipe the surface until the waxy residue is gone.

    • Wash the area with soap and water for a final clean.[6]

  • Disposal of Debris: Solvent-soaked paper towels go into Solid Chemical Waste (or debris bin), not regular trash.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10465, 12-Hydroxydodecanoic acid (Homolog reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide. Retrieved from [Link]

Personal protective equipment for handling 12-hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1727-96-4 Formula: C₁₃H₂₆O₃ Molecular Weight: 230.34 g/mol Physical State: Solid (White crystalline powder or flakes)[1]

Executive Summary: The "Why" Behind the Protocol

12-Hydroxytridecanoic acid is a long-chain, omega-minus-one hydroxy fatty acid.[1] While often categorized as a standard organic irritant, its specific physical properties—hydrophobicity, potential for static charge accumulation, and thermal behavior—dictate a specialized handling approach.

This guide moves beyond generic "safety first" advice. It provides a logistical framework for researchers using this compound in polyester synthesis , macrocyclic lactonization (musk synthesis), or as a metabolic standard . The safety protocols here are designed to prevent sample cross-contamination as much as they are to protect the operator.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific vectors of exposure.

Hazard VectorMechanism of ActionOperational Risk
Inhalation (Dust) Fatty acid powders are often low-density and static-prone.[1]High risk of aerosolization during weighing. Irritation to upper respiratory tract (mucous membranes).
Dermal Contact Lipophilic nature allows integration into skin oils.[1]Mild to moderate skin irritation (erythema). Prolonged contact may cause defatting or dermatitis.
Ocular Contact Acidic functionality (carboxylic acid).[1]Mechanical irritation from particulates; chemical irritation (pH < 4 in aqueous micro-environments).
Thermal Melting point approx. 85-88°C.Risk of thermal burns if handling the molten phase during polymerization reactions.[1]

Senior Scientist Insight: The most overlooked risk with hydroxy fatty acids is static cling . The powder often adheres to spatulas and glove surfaces. If you flick a glove to remove dust, you aerosolize the compound, creating an inhalation hazard.

Personal Protective Equipment (PPE) Matrix

This system is designed to be self-validating : if the PPE interferes with the work (e.g., fogging goggles), the protocol is wrong.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation: Fume Hood (Certified). All weighing and open-vessel transfers must occur here.

  • Outside Hood: If a hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator .

    • Why: Surgical masks provide zero protection against chemical dust inhalation.

B. Hand Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Breakthrough Time: >480 minutes (Excellent resistance to solid organic acids).

  • Technique: Double-gloving is recommended during the initial weighing of the dry powder.

    • Protocol: Remove the outer pair immediately after weighing to prevent spreading static-charged dust to door handles or pipettes.

C. Eye & Face Protection
  • Standard: Chemical Safety Goggles (indirect venting).

    • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • High-Risk (Molten): Face shield over goggles if handling >100g at temperatures >90°C.[1]

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Snap closures preferred).

  • Footwear: Closed-toe, non-perforated shoes.

Operational Handling Protocol
Step 1: Weighing & Transfer (The Critical Control Point)
  • Static Control: Use an anti-static gun or ionizing bar inside the balance chamber if available. If not, wipe the spatula with an ethanol-dampened wipe before use to discharge static.

  • Container: Weigh directly into the reaction vessel or a glass weighing boat. Avoid plastic weighing boats if possible, as they exacerbate static charge.

  • Transfer: Use a funnel for transferring to narrow-neck flasks. Do not "tap" the weighing paper; rinse it with the reaction solvent (e.g., Ethanol, DMSO, Toluene) into the flask.

Step 2: Solubilization
  • Solubility Profile: Insoluble in water. Soluble in Ethanol, DMSO, DMF, Chloroform, and warm Toluene.

  • Procedure: Add solvent slowly to the solid. This compound may clump initially. Vortexing or gentle sonication is more effective than shaking.

Step 3: Reaction Setup (Thermal)
  • Inert Atmosphere: When heating (e.g., for esterification), maintain a Nitrogen or Argon blanket. While saturated fatty acids are relatively stable, the hydroxyl group can oxidize at high temperatures, and the acid can decarboxylate under extreme stress.

  • Reflux: Ensure all ground glass joints are greased or sleeved to prevent seizing, as fatty acid vapors can solidify in the joints upon cooling.

Emergency Response & Spill Management

Scenario: You have spilled 5g of this compound powder on the benchtop.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solvent Soln) Assess->Liquid NoDust Avoid Dust Generation: Do NOT Sweep Solid->NoDust WetWipe Cover with wet paper towels (Water or Ethanol) NoDust->WetWipe Scoop Scoop damp material into waste container WetWipe->Scoop Clean Clean Surface: Wash with Soap & Water (Fatty acids are hydrophobic) Scoop->Clean Absorb Absorb with Vermiculite or Chem-Sorb pads Liquid->Absorb Absorb->Clean Disposal Disposal: Label as 'Solid Organic Waste' Clean->Disposal

Figure 1: Decision logic for managing spills of hydroxy fatty acids. Note the emphasis on "wet wiping" for solids to prevent inhalation hazards.

Disposal Strategy (Environmental Compliance)

Never dispose of fatty acids down the drain. They can solidify in plumbing traps and contribute to "fatberg" formations in municipal systems, and they are regulated chemical waste.

  • Primary Waste Stream: Solid Organic Waste (if powder) or Non-Halogenated Organic Solvent Waste (if in solution).

  • Container Labeling: Clearly mark as "this compound - Irritant."

  • Destruction Method: The preferred method is incineration in a licensed facility equipped with an afterburner and scrubber. The compound burns to produce Carbon Dioxide and Water.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79034, 12-Hydroxydodecanoic acid (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.